molecular formula C6H5ClINO B2710617 2-Chloro-5-iodo-4-methoxypyridine CAS No. 1226878-98-3

2-Chloro-5-iodo-4-methoxypyridine

Cat. No.: B2710617
CAS No.: 1226878-98-3
M. Wt: 269.47
InChI Key: LZAXKFPJNZLAJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-iodo-4-methoxypyridine is a useful research compound. Its molecular formula is C6H5ClINO and its molecular weight is 269.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-iodo-4-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-5-2-6(7)9-3-4(5)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAXKFPJNZLAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Stability of 2-Chloro-5-iodo-4-methoxypyridine Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of 2-Chloro-5-iodo-4-methoxypyridine

This compound is a substituted pyridine derivative. Halopyridines, such as this compound, are crucial intermediates in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals.[1] The specific arrangement of chloro, iodo, and methoxy substituents on the pyridine ring offers multiple reaction sites for further chemical modifications, making it a versatile precursor in medicinal chemistry and drug discovery. The inherent reactivity of the pyridine ring, influenced by the electronegative nitrogen atom, makes it susceptible to nucleophilic substitution, particularly at the 2- and 4-positions.[2][3] Understanding the stability of this compound under typical laboratory (ambient) conditions is paramount for ensuring reproducible experimental outcomes and maintaining the quality of synthesized materials.

Physicochemical Properties and Identification

A foundational understanding of the compound's basic properties is essential for its proper handling and storage.

PropertyValueSource
Molecular Formula C6H5ClINO[4][5]
Molecular Weight 269.47 g/mol [5][6]
Appearance Solid (Typical)[7]
Melting Point 95-98 °C (for the related compound 2-Chloro-5-iodopyridine)
CAS Number 1211516-07-2[5][8][9]

Note: The melting point is for a structurally similar compound and should be considered as an estimate.

Core Stability Profile under Ambient Conditions

"Ambient conditions" in a laboratory setting can vary. For the purpose of this guide, we will consider room temperature (approximately 20-25°C), exposure to atmospheric moisture, and ambient light.

General Recommendations for Storage and Handling

Multiple supplier safety data sheets provide consistent recommendations for the storage of this compound and structurally similar compounds. These guidelines are designed to mitigate degradation and maintain the compound's integrity.

  • Temperature: Store in a cool, dry, and well-ventilated place.[7][10] Some suppliers specifically recommend refrigeration or storage in a freezer at temperatures under -20°C.[6][11]

  • Atmosphere: Keep the container tightly closed in a dry and well-ventilated place.[7][10][11][12] Storage under an inert atmosphere is also recommended to prevent reactions with atmospheric components.[6]

  • Light: While not always explicitly stated, keeping the compound in a dark place is a general best practice for complex organic molecules to prevent photochemical degradation.[6]

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in publicly available literature, we can infer potential routes of degradation based on the chemical nature of halopyridines.

  • Hydrolysis: The presence of water or moisture can lead to the hydrolysis of the chloro and iodo substituents. This is a common degradation pathway for many pharmaceutical compounds.[13] The pyridine ring itself is generally stable to hydrolysis, but the halogen substituents can be susceptible to nucleophilic attack by water, especially under non-neutral pH conditions.

  • Oxidation: Autoxidation, a reaction with atmospheric oxygen, is a significant cause of chemical degradation for many organic molecules.[13] The pyridine ring, while relatively electron-poor, can still undergo oxidation, potentially at the nitrogen atom to form an N-oxide.[3]

  • Photodegradation: Exposure to UV light can induce various photochemical reactions, including ester cleavage, photooxidation, and dehalogenation in similar molecules.[14] Given the presence of iodine, which can be light-sensitive, protection from light is a critical stability consideration.

The following diagram illustrates the potential primary degradation pathways under ambient conditions.

G This compound This compound Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Moisture/H2O Oxidation Products (e.g., N-oxide) Oxidation Products (e.g., N-oxide) This compound->Oxidation Products (e.g., N-oxide) Oxygen (Air) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV)

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.

Forced Degradation Study Protocol

Objective: To identify the potential degradation products and pathways of this compound under various stress conditions.

Materials:

  • This compound (high purity)

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • UV-Vis spectrophotometer

  • HPLC-UV/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for a defined period.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep it at room temperature, protected from light, for a defined period.

    • Thermal Degradation: Keep the solid compound in a controlled temperature oven (e.g., 60°C) for a defined period.

    • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm and 365 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase could consist of a gradient of acetonitrile and water with a formic acid modifier.

    • Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

    • Couple the HPLC to a mass spectrometer (MS) to identify the mass of the parent compound and any degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Propose the structures of the degradation products based on their mass spectral data.

The following diagram outlines the workflow for a forced degradation study.

G cluster_0 Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC-UV/MS Analysis HPLC-UV/MS Analysis Acid Hydrolysis->HPLC-UV/MS Analysis Sample Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV/MS Analysis Sample Oxidative Stress Oxidative Stress Oxidative Stress->HPLC-UV/MS Analysis Sample Thermal Stress Thermal Stress Thermal Stress->HPLC-UV/MS Analysis Sample Photolytic Stress Photolytic Stress Photolytic Stress->HPLC-UV/MS Analysis Sample This compound This compound This compound->Acid Hydrolysis This compound->Base Hydrolysis This compound->Oxidative Stress This compound->Thermal Stress This compound->Photolytic Stress Data Interpretation Data Interpretation HPLC-UV/MS Analysis->Data Interpretation Chromatograms & Spectra Identification of Degradants Identification of Degradants Data Interpretation->Identification of Degradants Stability Profile Stability Profile Identification of Degradants->Stability Profile

Caption: Workflow for a Forced Degradation Study.

Safety and Handling Precautions

It is imperative to handle this compound with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[10][11][12] In case of dust formation, use a dust mask.

  • Engineering Controls: Handle in a well-ventilated place.[10][12] Ensure that eyewash stations and safety showers are close to the workstation.[12]

  • Hazards: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[8][11] It can also cause serious eye damage.[8]

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.[12]

    • In case of eye contact: Rinse cautiously with water for several minutes.[10][12]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.[10][12]

    • If swallowed: Rinse mouth with water and seek medical attention.[10]

Conclusion

While a definitive, long-term stability study on this compound under ambient conditions is not publicly documented, the available data from safety information and the known reactivity of halopyridines strongly suggest that the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere, to maintain its integrity. For critical applications in drug development and research, it is highly recommended that researchers perform their own stability assessments using forced degradation studies to understand the specific degradation profile and ensure the quality of their starting materials. Adherence to proper handling and safety protocols is essential when working with this and any other chemical intermediate.

References

  • 2-chloro-4-iodo-5-methylpyridine SDS, 1197957-18-8 Safety Data Sheets - ECHEMI.

  • Safety Data Sheet - Combi-Blocks.

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Chemical Safety Data Sheet MSDS / SDS - 5-Iodo-2,4-dimethoxypyrimidine - ChemicalBook.

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium | Crystal Growth & Design.

  • 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine - Fluorochem.

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed.

  • Pyridine - Wikipedia.

  • 2-chloro-4-iodo-5-methoxypyridine (C6H5ClINO) - PubChemLite.

  • 1227602-85-8|5-Chloro-4-iodo-2-methoxypyridine|BLD Pharm.

  • chemical label 2-chloro-4-iodo-5-methoxypyridine.

  • 877133-57-8|2-Chloro-4-iodo-5-(methoxymethoxy)pyridine - BLDpharm.

  • eMolecules​ ChemScene / ​2-Chloro-4-iodo-5-methoxypyridine / 100mg / 569146593 | Fisher Scientific.

  • 2-Chloro-5-iodopyridine 97 69045-79-0 - Sigma-Aldrich.

  • (PDF) Degradation Pathway - ResearchGate.

  • 2-Chloro-4-iodo-5-methoxy-pyridine-Information-Chemcia Scientific, LLC.

  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google Patents.

  • Molecular and biochemical characterization of 2-chloro-4-nitrophenol degradation via the 1,2,4-benzenetriol pathway in a Gram-negative bacterium - PubMed.

  • Novel Pathway for the Degradation of 2-Chloro-4-Nitrobenzoic Acid by Acinetobacter sp. Strain RKJ12 - NIH.

  • Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8 - PMC.

  • New Insights into the Degradation Path of Deltamethrin - MDPI.

Sources

The Versatile Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding have made it a privileged scaffold in drug design. Within the vast landscape of pyridine-based building blocks, 2-Chloro-5-iodo-4-methoxypyridine emerges as a particularly versatile and strategic starting material for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthetic utility of this scaffold, focusing on its application in palladium-catalyzed cross-coupling reactions and its role in the development of potent kinase inhibitors.

The Strategic Advantage: Understanding the Reactivity of this compound

The synthetic power of this compound lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond.[2][3] This predictable chemoselectivity allows for a stepwise and site-selective functionalization of the pyridine core, a crucial feature for building molecular complexity in a controlled manner. The general order of reactivity for halogens in these reactions is I > Br > Cl.[3] This inherent difference enables the selective modification at the C5 position, leaving the C2 chloro group available for subsequent transformations.

This guide will delve into three of the most powerful palladium-catalyzed cross-coupling reactions in a medicinal chemist's toolkit: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For each, we will explore the mechanistic underpinnings, provide detailed experimental protocols, and showcase the utility of this compound in generating diverse molecular scaffolds.

C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[4] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmacologically active molecules.[2]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid or ester) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Due to the higher reactivity of the C-I bond, the Suzuki-Miyaura coupling will selectively occur at the C5 position of this compound.

Suzuki_Miyaura_Workflow reagents This compound + Arylboronic Acid setup Reaction Setup: - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Na₂CO₃) - Solvent (e.g., Dioxane/H₂O) reagents->setup 1. Add Reagents reaction Heating under Inert Atmosphere (e.g., 80-100 °C) setup->reaction 2. Heat workup Work-up: - Extraction - Washing reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product 2-Chloro-5-aryl-4-methoxypyridine purification->product 5. Isolate Product

Suzuki-Miyaura Coupling Workflow
Experimental Protocol: Synthesis of 2-Chloro-5-aryl-4-methoxypyridine

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., aqueous sodium carbonate solution)

  • Solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane) and the aqueous base (e.g., 2M Na₂CO₃, 2.0 equiv.).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired 2-chloro-5-aryl-4-methoxypyridine.[2][6]

ParameterTypical Condition
Palladium Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, Toluene/H₂O, DMF
Temperature 80-110 °C
Reaction Time 2-24 hours

Expanding the Toolbox: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is invaluable for introducing alkynyl moieties into organic molecules, which can serve as versatile handles for further synthetic transformations or as key pharmacophores themselves.

Mechanistic Rationale

The Sonogashira reaction typically involves a dual catalytic system with palladium and copper.[7]

  • Palladium Cycle: Similar to the Suzuki reaction, the palladium cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond of this compound.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The aryl and alkynyl groups on the palladium center couple, yielding the final product and regenerating the Pd(0) catalyst.[9]

Sonogashira_Workflow reagents This compound + Terminal Alkyne setup Reaction Setup: - Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) - Cu(I) salt (e.g., CuI) - Base (e.g., Et₃N) - Solvent (e.g., THF) reagents->setup 1. Add Reagents reaction Stirring under Inert Atmosphere (e.g., RT to 60 °C) setup->reaction 2. React workup Work-up: - Filtration - Extraction reaction->workup 3. Quench & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product 5-Alkynyl-2-chloro-4-methoxypyridine purification->product 5. Isolate Product Buchwald_Hartwig_Workflow reagents This compound + Amine setup Reaction Setup: - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., Cs₂CO₃) - Solvent (e.g., Toluene) reagents->setup 1. Add Reagents reaction Heating under Inert Atmosphere (e.g., 90-110 °C) setup->reaction 2. Heat workup Work-up: - Filtration - Extraction reaction->workup 3. Cool & Extract purification Purification: - Column Chromatography workup->purification 4. Purify product 5-Amino-2-chloro-4-methoxypyridine purification->product 5. Isolate Product

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

In the landscape of modern drug discovery, particularly within kinase inhibitor development (e.g., targeting ALK, EGFR, or ROS1), the 2-chloro-5-iodo-4-methoxypyridine scaffold represents a high-value "linchpin" intermediate. Its structural utility lies in its bifunctionality :

  • C5-Iodo Position: A highly reactive site for initial C-C bond formation (Sonogashira, Suzuki).

  • C2-Chloro Position: A latent electrophile, stable under mild cross-coupling conditions, reserved for subsequent nucleophilic aromatic substitution (

    
    ) or higher-energy cross-coupling events.
    
  • C4-Methoxy Group: Provides electron density to modulate ring basicity and solubility, while often serving as a hydrogen-bond acceptor in the final pharmacophore.

This Application Note details a validated protocol for the chemoselective Sonogashira coupling at the C5 position. The core challenge addressed here is maximizing yield while suppressing the premature reactivity of the C2-chloride and preventing homocoupling of the alkyne (Glaser coupling).

Reactivity Hierarchy

The success of this protocol relies on the bond dissociation energy (BDE) differential between the C-I and C-Cl bonds.

Reactivity Substrate This compound C5 C5-I Bond (Weak, Reactive) Substrate->C5 Site 1 C2 C2-Cl Bond (Strong, Latent) Substrate->C2 Site 2 Pd0 Pd(0) Species Pd0->C5 Fast Oxidative Addition (RT) Pd0->C2 Slow/No Reaction (< 60°C)

Figure 1: Chemoselective oxidative addition preference of the Palladium(0) catalyst.

Mechanistic Considerations

The Electronic Effect of 4-OMe

The 4-methoxy group is an electron-donating group (EDG). In pyridine systems, this increases electron density in the ring.

  • Impact: Oxidative addition of Pd(0) into the C-I bond is nucleophilic in nature. An electron-rich ring theoretically makes this step slower compared to an electron-deficient ring (e.g., 2-fluoro-5-iodopyridine).

  • Mitigation: While the reaction might be slower than a bare pyridine, the C-I bond is sufficiently weak that standard Pd(PPh3)2Cl2 catalysts remain effective. However, strictly room-temperature protocols may require extended times (12-24h). Mild heating (40–45°C) is recommended to ensure complete conversion without activating the C2-Cl bond.

The Chemoselectivity Window
  • Target: C5-Alkynylation.

  • Risk: C2-Alkynylation occurs only at elevated temperatures (>80°C) or with electron-rich, bulky ligands (e.g.,

    
    ) that facilitate oxidative addition into aryl chlorides.
    
  • Control: By maintaining temperatures

    
     and using standard triphenylphosphine ligands, the protocol enforces exclusive C5 selectivity.
    

High-Fidelity Experimental Protocol

Method A: Standard Chemoselective Coupling

This protocol is optimized for robustness and scalability (100 mg to 10 g scale).

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.1 – 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh

    
    )
    
    
    
    Cl
    
    
    ] (3–5 mol%)
  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF (preferred) or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation:

    • Oven-dry a round-bottom flask or reaction vial containing a magnetic stir bar.

    • Cool under a stream of dry nitrogen or argon.

  • Charging:

    • Add this compound (1.0 equiv), Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (0.03 equiv), and CuI (0.02 equiv) to the flask.
    • Critical Step: Cap the flask and purge with inert gas (N

      
      /Ar) for 5 minutes. Oxygen presence promotes Glaser homocoupling of the alkyne.
      
  • Solvation:

    • Inject anhydrous THF (concentration ~0.1 M to 0.2 M) and the amine base (TEA, 3.0 equiv) via syringe through the septum.

    • Stir for 2–3 minutes until the catalyst is partially dissolved (solution often turns yellow/orange).

  • Alkyne Addition:

    • Add the terminal alkyne (1.1 equiv) dropwise via syringe.

    • Note: If the alkyne is a solid, dissolve it in a minimal amount of THF and degas before addition.

  • Reaction:

    • Stir at Room Temperature (25°C) for 1 hour.

    • Monitor by TLC or LCMS.

    • Checkpoint: If conversion is <50% after 1 hour, warm the reaction block to 45°C . Do not exceed 60°C to preserve the C2-Cl bond.

    • Typical reaction time: 4–16 hours.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Filter through a small pad of Celite to remove Pd/Cu residues.

    • Wash the filtrate with Saturated NH

      
      Cl (aq) to sequester copper species (turns the aqueous layer blue).
      
    • Wash with Brine, dry over Nangcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).[1]

    • Eluent: Hexanes/EtOAc gradient. The product is typically more polar than the starting iodide but less polar than the homocoupled alkyne byproduct.

Experimental Workflow Diagram

Protocol Start Start: Weigh Reagents (Substrate, Pd, CuI) Degas CRITICAL: Degas/Purge (N2 or Ar, 5 mins) Start->Degas AddSolvent Add THF + Base (TEA) Degas->AddSolvent AddAlkyne Add Terminal Alkyne (Dropwise) AddSolvent->AddAlkyne Stir Stir at RT (1h) Check LCMS AddAlkyne->Stir Decision Conversion > 90%? Stir->Decision Heat Heat to 45°C (Max 60°C) Decision->Heat No Workup Filter (Celite) Wash (NH4Cl) Decision->Workup Yes Heat->Stir Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Decision tree for reaction monitoring and temperature control.

Expected Results & Troubleshooting

Typical Yields
Reaction ParameterExpected OutcomeNotes
C5-Coupling Yield 75% – 92%High efficiency due to weak C-I bond.
C2-Coupling (Side Product) < 2%Negligible under prescribed conditions (<60°C).
Glaser Homocoupling 5% – 10%Minimized by strict degassing.
Troubleshooting Guide

Issue 1: Reaction Stalls (Incomplete Conversion)

  • Cause: Catalyst deactivation or steric hindrance from the 4-OMe group.

  • Solution: Add a fresh portion of catalyst (1 mol%) and increase temperature to 50°C. Ensure the reaction is strictly anaerobic.

Issue 2: "Black" Reaction Mixture immediately

  • Cause: Rapid precipitation of Pd black, indicating ligand dissociation.

  • Solution: Ensure the phosphine:Pd ratio is at least 2:1. If using Pd(OAc)

    
    , add excess PPh
    
    
    
    (4 equiv relative to Pd).

Issue 3: C2-Chloride Substitution Observed

  • Cause: Temperature too high (>80°C) or use of highly active ligands (e.g., XPhos, SPhos).

  • Solution: Switch back to PPh

    
     based catalysts and lower temperature.
    

References

  • Sonogashira Coupling General Methodology Chinchilla, R., & Nájera, C. (2007).[1] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry.

  • Reactivity of Halogenated Pyridines Spivey, A. C., & Gripton, C. J. G. (2003). Reactivity of 2-chloro-5-iodopyridine derivatives.

  • Synthesis of Nicotinic Receptor Ligands (Analogous Substrates) Brown, L. L., et al. (2002).[2] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.

  • Protocol Validation Source NRO Chemistry. (n.d.). Standard Sonogashira Coupling Procedures.

  • Catalytic Cycles and Selectivity LibreTexts Chemistry. (2024).[3] Sonogashira Coupling: Regio- and Stereoselectivity. [3][4]

Sources

Application Notes & Protocols: C-H Activation Strategies Involving 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Complex Reactivity of a Privileged Scaffold

The pyridine ring is a cornerstone of modern pharmaceuticals, agrochemicals, and functional materials, prized for its unique electronic properties and ability to engage in hydrogen bonding.[1] Consequently, methods for its selective functionalization are of paramount importance. The emergence of transition-metal-catalyzed C-H activation offers a paradigm shift from traditional cross-coupling reactions, promising more atom-economical and environmentally benign synthetic routes.[2]

This guide focuses on 2-Chloro-5-iodo-4-methoxypyridine , a highly functionalized and synthetically versatile building block.[3][4] Its structure presents a fascinating challenge and a unique opportunity for C-H activation methodologies. The presence of two distinct halogen atoms (I and Cl) typically predisposes this molecule to classic cross-coupling chemistry. However, a deeper understanding of C-H activation principles allows us to leverage this substrate in more sophisticated transformations.

This document moves beyond a simple recitation of procedures. It is designed to provide researchers with the strategic rationale behind protocol design, an understanding of competing reaction pathways, and a clear vision for employing this substrate in modern synthetic campaigns. We will explore its role not as a passive substrate for C-H activation on its own ring, but as a key coupling partner in reactions where the C-H bond of another molecule is the primary target—a powerful and practical application of C-H activation principles.

Part 1: Foundational Concepts and Substrate Analysis

The Dual Nature of the Pyridine Nitrogen in C-H Activation

The nitrogen atom in a pyridine ring is the principal determinant of its reactivity in transition-metal-catalyzed reactions. It can act as a powerful directing group, coordinating to a metal center and delivering the catalyst to an adjacent C-H bond, typically at the C2 or C6 position, via the formation of a stable cyclometalated intermediate.[5][6] This chelation-assisted strategy is a highly effective method for functionalizing otherwise unreactive C-H bonds.[1][7]

However, this same coordinating ability can be a significant drawback, as strong binding of the pyridine nitrogen to the metal catalyst can lead to catalyst inhibition or deactivation, hindering the desired C-H activation on the pyridine ring itself.[6] This challenge has led to strategies such as the use of pyridine N-oxides to temporarily block the nitrogen's coordinating ability while activating the ring for selective functionalization.[8][9]

Strategic Analysis of this compound

A close examination of the target substrate reveals several key features that dictate its reactivity profile:

  • Pre-functionalized Halogen Sites: The molecule possesses a C5-I bond and a C2-Cl bond. In palladium catalysis, the reactivity of C-X bonds towards oxidative addition follows the trend C-I > C-Br > C-Cl. Therefore, the C-I bond is the most likely site for traditional cross-coupling, making any C-H activation pathway compete directly with this highly favorable reaction.

  • Blocked C2 Position: The C2 position, a common site for nitrogen-directed C-H activation, is occupied by a chloro group.

  • Available C-H Bonds: The substrate has two available C-H bonds: one at C3 and one at C6.

    • C6-H Bond: This position is ortho to the directing nitrogen atom. However, it is also adjacent to the bulky iodo group at C5, which may introduce significant steric hindrance, potentially disfavoring the formation of a palladacycle intermediate.

    • C3-H Bond: This bond is meta to the nitrogen. Directing C-H activation to the C3 position is significantly more challenging and less common, often requiring specialized catalyst systems or different directing groups.[6]

Part 2: Application Note & Protocol: Palladium-Catalyzed Direct Arylation with this compound

This section details the use of this compound as an aryl halide source in a palladium-catalyzed direct arylation reaction. This powerful strategy creates a C-C bond by coupling the pyridine with an unactivated C-H bond of another arene or heteroarene, avoiding the need to pre-functionalize the coupling partner with an organometallic reagent.

The Principle of Direct Arylation

Direct Arylation reactions are a subclass of C-H activation where a C-H bond is cleaved and replaced with a C-Aryl bond in a single step.[8] The most common mechanism involves a palladium catalyst that activates the C-H bond of one substrate (the arene) and couples it with another substrate containing a leaving group, such as our iodopyridine.

The catalytic cycle, often referred to as a Concerted Metalation-Deprotonation (CMD) pathway, is a widely accepted mechanism.

G pd_ii Pd(II) Precatalyst (e.g., Pd(OAc)₂) active_pd Active Pd(II) Species pd_ii->active_pd Ligand Exchange cmd_intermediate CMD Intermediate (Arene Coordination) active_pd->cmd_intermediate + Arene-H (Substrate) palladacycle Palladacycle Intermediate (C-H Activated) cmd_intermediate->palladacycle CMD Step (C-H Activation) + Base-H⁺ pd_iv Pd(IV) Intermediate palladacycle->pd_iv + Ar'-I (Our Pyridine) (Oxidative Addition) product_release Product pd_iv->product_release Reductive Elimination pd_ii_regen Regenerated Pd(II) product_release->pd_ii_regen Forms C-C Bond pd_ii_regen->active_pd Catalytic Cycle Continues

Caption: Catalytic cycle for a Pd(II)-mediated Direct Arylation C-H activation.

Causality Behind Experimental Choices

The success of a direct arylation reaction is critically dependent on the careful selection of each component.

ComponentExampleRationale & Justification
Catalyst Palladium(II) Acetate (Pd(OAc)₂)A common, robust, and relatively air-stable palladium precursor that is readily reduced in situ or forms the active cationic Pd(II) species required for the CMD step.[1]
Ligand/Additive Pivalic Acid (PivOH)Acts as a proton shuttle in the CMD step, facilitating the C-H bond cleavage. The bulky pivalate anion can also stabilize the palladium catalyst.[1]
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Serves as the terminal proton acceptor for the C-H activation step. Cs₂CO₃ is often more effective due to its higher solubility and basicity in organic solvents.
Solvent N,N-Dimethylformamide (DMF) or DioxaneHigh-boiling polar aprotic solvents are required to ensure solubility of the reagents and to provide the thermal energy needed for C-H activation.
Reactant Stoichiometry Arene in excessOften, the C-H containing substrate is used in excess or as the solvent to favor the desired reaction over potential side reactions like homocoupling of the aryl halide.
Protocol: Direct Arylation of Thiophene with this compound

This protocol provides a representative procedure for coupling at the highly reactive C-I bond.

Materials & Equipment:

  • This compound (1.0 equiv)

  • Thiophene (3.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)

  • Pivalic Acid (PivOH) (30 mol%)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (e.g., 269.5 mg, 1.0 mmol), Potassium Carbonate (345.5 mg, 2.5 mmol), Pivalic Acid (30.6 mg, 0.3 mmol), and Palladium(II) Acetate (11.2 mg, 0.05 mmol).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) followed by thiophene (241 µL, 3.0 mmol) via syringe.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath or heating block set to 110 °C. Stir vigorously for 12-24 hours.

    • Self-Validation Insight: Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting iodopyridine is the primary indicator of reaction completion. The high reactivity of the C-I bond should ensure high conversion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the celite pad with additional ethyl acetate (10 mL).

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product, 2-Chloro-4-methoxy-5-(thiophen-2-yl)pyridine.

Part 3: Exploratory Workflow for Direct C6-H Functionalization

While challenging, attempting direct C-H activation at the C6 position of our substrate is an interesting academic exercise. This would require overcoming the steric hindrance from the C5-iodo group and suppressing the faster oxidative addition at the C-I bond. This calls for a carefully designed exploratory workflow.

G start Goal: C6-H Activation of This compound condition_screening Condition Screening: - Catalyst (Pd, Rh, Ir) - Ligand (Sterically demanding) - Solvent - Temperature start->condition_screening analytical_monitoring Rigorous Analytical Monitoring (LC-MS, NMR of crude mixture) condition_screening->analytical_monitoring outcome Dominant Product? analytical_monitoring->outcome c6_product Desired C6-H Product outcome->c6_product Yes c5_product C5-Coupling Product (via C-I activation) outcome->c5_product No no_reaction No Reaction / Decomposition outcome->no_reaction No optimization Optimization of Reaction Conditions c6_product->optimization c5_product->condition_screening Re-evaluate: Lower temp? Different catalyst? no_reaction->condition_screening Re-evaluate: Higher temp? More active catalyst?

Caption: Decision workflow for exploring challenging C-H activation reactions.

Hypothetical Protocol: Iridium-Catalyzed C6-H Borylation

Iridium catalysts are known for their high activity in C-H borylation and can sometimes operate under different selectivity rules than palladium.[10] This protocol aims to install a boronic ester at the C6 position, which could then be used in subsequent cross-coupling reactions.

Rationale:

  • Catalyst: [Ir(cod)OMe]₂ is a common precursor for Ir-catalyzed borylations.

  • Ligand: Dtbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) is a sterically bulky ligand that can influence selectivity and catalyst stability.

  • Boron Source: B₂pin₂ (Bis(pinacolato)diboron) is the standard reagent for these transformations.

  • Conditions: The reaction is run at a lower temperature (e.g., 80 °C) to potentially favor the kinetically controlled C-H activation over the thermodynamically favored, but higher activation energy, C-I bond cleavage.

Exploratory Procedure:

  • In a glovebox, charge a vial with [Ir(cod)OMe]₂ (3 mol%), dtbbpy (6 mol%), and B₂pin₂ (1.5 equiv).

  • Add a solution of this compound (1.0 equiv) in anhydrous cyclohexane.

  • Seal the vial and heat at 80 °C for 24 hours.

  • Cool, concentrate, and analyze the crude mixture thoroughly by ¹H NMR and LC-MS to identify all products. The key is to look for the formation of the C6-borylated product alongside potential byproducts from C-I reaction or decomposition.

Trustworthiness Check: This protocol is explicitly defined as exploratory. Success is not guaranteed. The primary purpose is to probe the reactivity of the C6-H bond under conditions known to be effective for other pyridine systems. The outcome, whether successful or not, will provide valuable data on the substrate's reactivity landscape.

References

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Publishing.
  • Campeau, L., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society. [Link]

  • A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (n.d.). RSC Publishing. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). National Center for Biotechnology Information. [Link]

  • C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. (n.d.). Journal of the American Chemical Society. [Link]

  • Removable and modifiable directing groups in C-H activation. (2024). YouTube. [Link]

  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. (2022). ResearchGate. [Link]

  • Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. [Link]

  • Recent Advances in Direct Pyridine C-H Activation Strategies. (n.d.). Ingenta Connect. [Link]

  • Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. (n.d.). ACS Publications. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. (n.d.). National Center for Biotechnology Information. [Link]

  • C-H Activation: Summary and Further Reading. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • A solution to the 2-pyridyl organometallic cross-coupling problem: regioselective catalytic direct arylation of pyridine N-oxides. (2005). PubMed. [Link]

  • 2-Chloro-4-methoxypyridine: Synthesis, Properties, and Applications in Organic and Medicinal Chemistry. (2026). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Palladium-Catalyzed Direct Arylation of 5-Halouracils and 5-Halouracil Nucleosides with Arenes and Heteroarenes Promoted by TBAF. (2014). The Journal of Organic Chemistry. [Link]

Sources

demethylation protocols for 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Demethylation of 2-Chloro-5-iodo-4-methoxypyridine

Introduction: Strategic Importance and Synthetic Challenges

This compound is a highly functionalized heterocyclic compound that serves as a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The conversion of the 4-methoxy group to a 4-hydroxyl group (pyridin-4-ol or its tautomeric 4-pyridone form) is a critical transformation, as the resulting scaffold unlocks new avenues for molecular elaboration and biological interaction.

However, this demethylation is not trivial. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two electron-withdrawing halogen substituents (chloro and iodo). This electronic profile alters the reactivity of the methoxy group compared to a standard anisole, presenting unique challenges that necessitate carefully selected reagents and precisely controlled reaction conditions. This guide provides a detailed analysis of robust protocols for this transformation, grounded in mechanistic principles to empower researchers to make informed experimental choices.

Core Concepts: The Chemistry of Aryl Ether Cleavage on an Electron-Poor Ring

The cleavage of an aryl methyl ether bond (Ar-OCH₃) typically proceeds via two primary mechanistic pathways: Lewis acid-assisted cleavage or direct nucleophilic attack.

  • Lewis Acid-Mediated Pathway: Strong Lewis acids, such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃), coordinate to the ether oxygen.[1] This coordination makes the oxygen a better leaving group and activates the methyl carbon for subsequent nucleophilic attack by a halide ion (e.g., Br⁻) released from the reagent.[1][2]

  • Nucleophilic Pathway (Sₙ2): A strong nucleophile, such as a thiolate anion (RS⁻), directly attacks the electrophilic methyl carbon, displacing the aryloxide as the leaving group in a classic Sₙ2 reaction.[3] This process is typically performed in polar aprotic solvents at elevated temperatures to enhance the nucleophilicity of the reagent.[3][4]

The electron-deficient nature of the 2-chloro-5-iodo-pyridine ring makes the ether oxygen less basic and, therefore, less prone to protonation or initial Lewis acid coordination compared to electron-rich systems. However, it also makes the aryloxide a more stable leaving group, which can favor nucleophilic attack on the methyl group. The choice of protocol depends on balancing these electronic factors and considering the overall stability of the substrate.

G cluster_0 Lewis Acid-Mediated Pathway (e.g., BBr3) cluster_1 Nucleophilic Pathway (e.g., Thiolate) A Ar-O-CH3 C [Ar-O+(BBr3-)-CH3] Lewis Acid-Base Adduct A->C Coordination B BBr3 B->C D Br- C->D Dissociation E Ar-O-BBr2 + CH3Br C->E Intramolecular SN2 Attack D->E F H2O Workup E->F G Ar-OH Final Product F->G N1 Ar-O-CH3 N3 [RS---CH3---O-Ar]‡ Transition State N1->N3 N2 RS- (Nucleophile) N2->N3 SN2 Attack N4 Ar-O- + RS-CH3 N3->N4 N5 Protic Workup N4->N5 N6 Ar-OH Final Product N5->N6

Figure 1: General mechanisms for aryl methyl ether demethylation.

Protocol I: Lewis Acid-Mediated Demethylation with Boron Tribromide (BBr₃)

Principle and Rationale: Boron tribromide is one of the most effective and widely used reagents for cleaving aryl methyl ethers.[4] Its high reactivity stems from the strong Lewis acidity of the boron center, which readily coordinates to the ether oxygen.[1][5] This coordination is followed by an Sₙ2 attack from a bromide ion on the methyl group, yielding the corresponding alkoxydibromoborane, which is then hydrolyzed during aqueous workup to liberate the free phenol (or pyridinol in this case).[2][6] This method is often successful even for electron-deficient systems, though it requires stringent control of reaction conditions due to its high reactivity.

Experimental Protocol:

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature during the addition of BBr₃ is critical to prevent side reactions and potential decomposition.

  • Reagent Addition: Slowly add a 1.0 M solution of boron tribromide in DCM (2.0-3.0 eq) dropwise via the dropping funnel over 30-45 minutes. The reaction mixture may change color upon addition.

  • Reaction: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C and hold for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. If the reaction is sluggish, it can be allowed to warm to room temperature and stirred overnight.[7]

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Very cautiously and slowly, add methanol dropwise to quench the excess BBr₃. This is a highly exothermic reaction that will evolve HBr gas; ensure adequate ventilation and control the rate of addition to prevent a dangerous temperature spike.

  • Work-up: After quenching, concentrate the mixture under reduced pressure to remove the solvent and methyl borate byproducts.

  • Isolation: Redissolve the residue in a suitable solvent like ethyl acetate or a DCM/methanol mixture. Wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product, 2-chloro-5-iodo-pyridin-4-ol, can be purified by column chromatography on silica gel or by recrystallization.

Trustworthiness and Key Considerations:

  • Anhydrous Conditions: BBr₃ reacts violently with water.[1] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry: Using a slight excess of BBr₃ (2-3 equivalents) is often necessary to drive the reaction to completion, especially for less reactive substrates.

  • Temperature Control: Precise temperature management is the most critical parameter for success. Starting at -78 °C minimizes the risk of uncontrolled side reactions.[7]

  • Quenching: The quenching step is hazardous. Adding methanol slowly at low temperatures is crucial for safety.

G start Start prep 1. Dissolve Substrate in Anhydrous DCM start->prep cool 2. Cool to -78°C (Dry Ice/Acetone) prep->cool add 3. Add BBr3 (1M in DCM) Dropwise cool->add react 4. Stir & Warm to 0°C Monitor by TLC/LC-MS add->react quench 5. Quench with Methanol CAUTIOUSLY at 0°C react->quench workup 6. Concentrate & Redissolve Wash with NaHCO3 & Brine quench->workup purify 7. Dry, Concentrate & Purify (Chromatography/Recrystallization) workup->purify end End Product: 2-Chloro-5-iodo-pyridin-4-ol purify->end

Figure 2: Experimental workflow for BBr₃-mediated demethylation.

Protocol II: Chemoselective Demethylation with L-Selectride

Principle and Rationale: Recent studies have highlighted L-selectride (lithium tri-sec-butylborohydride) as a highly effective and chemoselective reagent for the demethylation of methoxypyridines.[8][9] The reaction proceeds through a nucleophilic mechanism where the bulky hydride reagent facilitates the cleavage. A key advantage is its remarkable selectivity; L-selectride efficiently demethylates electron-poor methoxypyridines while leaving electron-rich anisole analogues untouched under similar conditions.[8] This makes it an excellent choice for complex molecules where other methoxy groups need to be preserved. The electron-withdrawing nature of the 2-chloro-5-iodo-pyridine system makes it an ideal candidate for this methodology.[10]

Experimental Protocol:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the this compound (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add L-selectride (1.0 M solution in THF, 3.0 eq) to the substrate solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C in THF) and maintain for 2-12 hours. The reaction time can vary depending on the substrate's reactivity. Monitor the consumption of starting material by TLC or LC-MS.

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully add water to quench the excess L-selectride.

  • Work-up: Add 1 M aqueous HCl to neutralize the mixture to a pH of ~7.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel chromatography.

Trustworthiness and Key Considerations:

  • Chemoselectivity: This method's primary strength is its selectivity for electron-poor systems, which is highly relevant for the target molecule.[8][9]

  • Reagent Handling: L-selectride is a pyrophoric reagent and must be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

  • Steric Hindrance: While effective for 4-methoxypyridines, the bulky nature of L-selectride might lead to slower reaction rates with more sterically congested substrates.

Protocol III: Demethylation with Strong Acid (Aqueous HBr)

Principle and Rationale: Heating an aryl methyl ether with a strong protic acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI), is a classical but often effective demethylation method.[2][4] The reaction mechanism involves the initial protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide anion on the methyl group.[1] This method requires harsh conditions (high temperatures) and has lower functional group tolerance compared to BBr₃ or L-selectride.[4] However, its operational simplicity and low reagent cost can make it a viable option, particularly on a larger scale.

Experimental Protocol:

  • Preparation: In a heavy-walled reaction vessel or a round-bottom flask equipped with a reflux condenser, place the this compound (1.0 eq).

  • Reagent Addition: Add 48% aqueous hydrobromic acid in a quantity sufficient to act as both reagent and solvent (e.g., 5-10 mL per gram of substrate). Acetic acid can be added as a co-solvent if solubility is an issue.[1]

  • Reaction: Heat the mixture to a high temperature (typically 120-140 °C) with vigorous stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by slowly adding a saturated aqueous solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is neutral or slightly basic. This should be done in an ice bath as the neutralization is highly exothermic.

  • Isolation: The product may precipitate from the aqueous solution upon neutralization. If so, it can be collected by filtration. Alternatively, the aqueous layer can be extracted multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The collected solid or the residue from the evaporated organic extracts can be purified by recrystallization or column chromatography.

Trustworthiness and Key Considerations:

  • Harsh Conditions: The high temperatures and strong acidity can lead to decomposition or unwanted side reactions, especially with sensitive functional groups.

  • Material Compatibility: The corrosive nature of hot HBr requires appropriate glassware and equipment.

  • Safety: The reaction should be performed in a well-ventilated fume hood due to the corrosive vapors.

Comparative Analysis of Protocols

ParameterProtocol I: Boron Tribromide (BBr₃)Protocol II: L-SelectrideProtocol III: Aqueous HBr
Mechanism Lewis Acid-Assisted Sₙ2[2][5]Nucleophilic (Hydride-mediated)[8]Acid-Catalyzed Sₙ2[1]
Reagent Type Strong Lewis AcidBulky Nucleophilic HydrideStrong Brønsted Acid
Typical Temp. -78 °C to Room Temperature[7]Reflux (e.g., 66 °C in THF)[8]High Temp (120-140 °C)[1]
Advantages Highly effective, widely applicable, works at low temperatures.Excellent chemoselectivity for electron-poor systems, mild conditions.[8][10]Operationally simple, inexpensive reagents, suitable for large scale.
Disadvantages Highly toxic and water-sensitive, requires strict anhydrous conditions, hazardous quench.[1]Pyrophoric reagent, requires inert atmosphere, may be slow for sterically hindered substrates.Harsh conditions, low functional group tolerance, potential for decomposition.[4]

Conclusion

The demethylation of this compound to its corresponding pyridin-4-ol is a key synthetic step that can be achieved through several distinct methodologies.

  • Boron tribromide offers a powerful and general solution, provided that stringent anhydrous and low-temperature conditions can be maintained.

  • L-Selectride emerges as a superior modern alternative, offering excellent chemoselectivity under milder conditions, which is particularly advantageous for complex substrates where other acid-sensitive or electron-rich groups must be preserved.[8][9]

  • Aqueous HBr remains a viable, albeit harsh, option for simple, robust applications where cost and operational simplicity are the primary drivers.

The selection of the optimal protocol requires a careful assessment of the substrate's stability, the desired scale of the reaction, and the laboratory's capabilities for handling sensitive reagents. For researchers working on the cutting edge of drug development, the precision and selectivity offered by the L-selectride method present a compelling advantage.

References

  • SYNFACTS Contributors. (2019). Chemoselective Demethylation of Methoxypyridines over Anisoles. Synfacts, 15(07), 0747. [Link]

  • Wikipedia contributors. (n.d.). Demethylation. In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Various Authors. (n.d.). Demethylating Reaction of Methyl Ethers. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Makino, K., Hasegawa, Y., Inoue, T., et al. (2019). Chemoselective Demethylation of Methoxypyridine. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers (O-Demethylation). organic-chemistry.org. Retrieved February 15, 2026, from [Link]

  • Hwu, J. R., & Tsay, S. C. (n.d.). Counterattack reagents sodium trimethylsilanethiolate and hexamethyldisilathiane in the bis-O-demethylation of aryl methyl ethers. The Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thiols/Methionine Reagent Guide. acs.org. Retrieved February 15, 2026, from [Link]

  • Tokyo University of Science. (2019). Chemoselective Demethylation of Methoxypyridine. tus.ac.jp. Retrieved February 15, 2026, from [Link]

  • Chem-Station. (2024). O-Demethylation. chem-station.com. Retrieved February 15, 2026, from [Link]

  • Claremon, D. A., & McClure, D. E. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PMC. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers. organic-chemistry.org. Retrieved February 15, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). organic-chemistry.org. Retrieved February 15, 2026, from [Link]

Sources

Application Note: High-Fidelity Lithiation and Trapping of 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocols for the regioselective lithiation and electrophilic trapping of 2-Chloro-5-iodo-4-methoxypyridine (CIMP) . This substrate represents a unique challenge in organometallic chemistry due to the competing reactivities of the C5-iodine (labile to exchange), the C2-chlorine (directing/inductive effects), and the C4-methoxy group (strong Ortho-Lithiation Directing Group).

Successful functionalization requires strict kinetic control to favor Lithium-Halogen Exchange (Li-I) at the C5 position over the thermodynamically driven Halogen Dance or Directed Ortho-Metalation (DoM) at C3. This document provides a validated workflow to access C5-functionalized derivatives, essential scaffolds in the synthesis of kinase inhibitors and complex agrochemicals.[1]

Mechanistic Analysis & Reaction Pathways[2]

To manipulate CIMP effectively, one must understand the "decision tree" the molecule faces upon exposure to an organolithium reagent.[1]

The Competitive Landscape
  • Pathway A: Lithium-Halogen Exchange (Kinetic Control)

    • Reagent:

      
      -BuLi or 
      
      
      
      -PrMgCl·LiCl (Turbo Grignard).
    • Site: C5 (Iodine displacement).[1]

    • Mechanism: Rapid attack on the iodine atom.[1] This is the fastest reaction at low temperatures (<-70°C).

    • Outcome: Formation of the 5-lithio species, retaining the substituents at C2 and C4.[1]

  • Pathway B: Halogen Dance (Thermodynamic Control)

    • Trigger: Warming the 5-lithio intermediate above -40°C.

    • Mechanism: The unstable 5-lithio species deprotonates a proton at a more acidic position (often C3 or C6) on a non-lithiated precursor, or the lithium migrates to a position stabilized by chelating groups (between Cl and OMe at C3).

    • Outcome: Regio-scrambling, leading to mixtures of 3-iodo, 6-iodo, or poly-halogenated byproducts.[1]

  • Pathway C: Directed Ortho-Metalation (DoM)

    • Reagent: Lithium Diisopropylamide (LDA) or LiTMP.

    • Site: C3 (between Cl and OMe).[1]

    • Mechanism: Acid-base reaction removing the C3 proton, stabilized by the "sandwich" effect of the adjacent Chlorine and Methoxy groups.[1]

    • Outcome: Functionalization at C3, leaving the C5-Iodine intact.

Decision Logic Diagram (Graphviz)

ReactionPathways Substrate This compound nBuLi n-BuLi / THF (-78°C) Substrate->nBuLi LDA LDA / THF (-78°C) Substrate->LDA Li_Exchange Intermediate A: 5-Lithio-2-chloro-4-methoxypyridine (Kinetic Product) nBuLi->Li_Exchange Fast Exchange DoM_Species Intermediate B: 3-Lithio-2-chloro-5-iodo-4-methoxypyridine (DoM Product) LDA->DoM_Species Deprotonation Warm Warm to > -40°C Li_Exchange->Warm Trap_C5 Product A: C5-Functionalized Li_Exchange->Trap_C5 Electrophile (E+) Trap_C3 Product B: C3-Functionalized (Iodine Intact) DoM_Species->Trap_C3 Electrophile (E+) Dance Halogen Dance (Isomerization) Warm->Dance Scramble Product C: Regio-isomeric Mixtures Dance->Scramble E+

Caption: Mechanistic divergence of CIMP lithiation. Kinetic control (green path) yields C5 substitution; DoM (yellow path) yields C3 substitution; thermal instability (red path) leads to halogen dance.

Experimental Protocols

Protocol A: C5-Selective Lithium-Halogen Exchange (Primary Target)

Objective: Replace C5-Iodine with an electrophile (e.g., Formyl, Boron, Carboxyl).

Materials
  • Substrate: this compound (1.0 eq).

  • Reagent:

    
    -Butyllithium (1.6 M in hexanes, 1.05 eq) OR 
    
    
    
    -PrMgCl·LiCl (1.3 M in THF, 1.1 eq).[1]
  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate).[1]

  • Electrophile: DMF,

    
    , or 
    
    
    
    (gas/dry ice).[1]
  • Quench: Sat.

    
     or 1M HCl.[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and internal temperature probe.

  • Solvation: Charge the flask with This compound and anhydrous THF. Cool the solution to -78°C (dry ice/acetone bath).

    • Critical Note: Ensure the internal temperature reaches -78°C before proceeding.[2][3]

  • Exchange (The "Strike"): Add

    
    -BuLi dropwise via syringe pump over 10 minutes. Maintain internal temperature below -70°C.
    
    • Observation: A color change (often to yellow or orange) indicates the formation of the pyridyl-lithium species.

    • Time: Stir at -78°C for exactly 15 minutes . Do not extend beyond 30 minutes to minimize Halogen Dance risks.[1]

  • Trapping: Add the neat electrophile (e.g., DMF, 1.5 eq) dropwise.

    • Exotherm: This step is exothermic.[1] Monitor temperature closely.

  • Warming: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath and allow it to warm to 0°C over 30 minutes.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x), wash combined organics with brine, dry over

    
    , and concentrate.
    
Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield / Recovery of SM Incomplete exchange (wet THF or old BuLi).Titrate BuLi before use.[1] Ensure <50 ppm water in THF.[1]
Scrambled Regioisomers "Halogen Dance" occurred.Strictly maintain T < -70°C. Reduce time between Li-addition and E-trapping.
C3-Functionalization Deprotonation competed with exchange.[1]Use

-PrMgCl[4]·LiCl (Turbo Grignard) at -15°C instead of BuLi; Mg is less basic than Li.
Protocol B: C3-Functionalization via DoM (Secondary Target)

Objective: Retain C5-Iodine and functionalize C3 (between Cl and OMe).

  • Base: Use LDA (1.1 eq) freshly prepared at 0°C, then cooled to -78°C.

  • Addition: Add substrate solution to the LDA solution at -78°C.

  • Aging: Stir for 30–45 minutes (deprotonation is slower than exchange).

  • Trap: Add electrophile.

  • Note: This pathway exploits the acidity of the C3 proton (

    
    ) enhanced by the inductive effect of Cl and OMe.
    

Expected Results & Data Validation

Electrophile Compatibility Table

Results based on standard pyridine organometallic chemistry applied to this scaffold.

ElectrophileProduct Functional GroupPositionExpected Yield (Method A)Notes
DMF Aldehyde (-CHO)C575-85%Standard formylation.

Boronic Ester/AcidC560-75%Hydrolysis to acid often occurs during workup.

Iodine (-I)C5>90%Used to determine % lithiation (deuterium quench also valid).

Carboxylic Acid (-COOH)C570-80%Bubble gas or pour onto excess dry ice.
Hexachloroethane Chlorine (-Cl)C565-75%Yields 2,5-dichloro-4-methoxypyridine.
Analytical Checkpoints
  • 1H NMR:

    • Starting Material: Two singlets (or weak doublets) for aromatic protons at C3 and C6.[1]

    • C5-Product: Loss of the C6 proton signal is incorrect; C5-substitution replaces the Iodine. Correction: The C5-Iodine has no proton.[1] Substitution at C5 replaces I with E. The NMR pattern remains two singlets (H3 and H6), but the chemical shift of H6 will change significantly depending on the electrophile (e.g., downfield shift for -CHO).

  • MS (ESI): Look for the characteristic Chlorine isotope pattern (

    
     3:1 ratio). Loss of Iodine (M-127) indicates successful exchange.
    

References

  • Gros, P., & Fort, Y. (2003). Lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides: initial ortho-direction or subsequent lithium ortho-stabilization? Journal of Organic Chemistry.[1][5][6][7]

  • Schlosser, M. (2005). The "Halogen Dance" on Heterocycles: A Review.[1] Heterocycles.[1][8] (Contextual grounding on halogen migration mechanisms).

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis.[1] Pergamon Press.[1] (Authoritative text on Kinetic vs. Thermodynamic control).

  • BenchChem. Functionalization of 2,5-Dichloro-4-iodo-1,3-thiazole and related halo-pyridines.

  • Queguiner, G., et al. (1998). Metallation of poly-halogenated pyridines.[1] Journal of Organic Chemistry.[1][5][6][7] (Foundational work on halo-pyridine lithiation regioselectivity).

Disclaimer: This protocol involves the use of pyrophoric reagents (


-BuLi) and should only be performed by trained personnel in a fume hood. Always consult the SDS for specific chemical hazards.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2-Chloro-5-iodo-4-methoxypyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Chloro-5-iodo-4-methoxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the challenges posed by steric hindrance. Our goal is to provide you with actionable, field-tested insights and troubleshooting strategies to enhance your reaction yields and purity.

Introduction: The Challenge of Steric Hindrance

The synthesis of this compound is a multi-step process that often presents significant challenges, primarily due to the electronic and steric properties of the substituted pyridine ring. The methoxy group at the 4-position and the chloro group at the 2-position create a sterically hindered environment around the 5-position, making direct iodination difficult. This guide will address common issues encountered during this synthesis and provide evidence-based solutions.

Frequently Asked Questions & Troubleshooting

Question 1: My direct iodination of 2-Chloro-4-methoxypyridine is resulting in low yields or no reaction. What is the likely cause?

This is a common issue and is almost always attributable to steric hindrance. The bulky chloro and methoxy groups flanking the target 5-position impede the approach of the iodinating agent.

  • Mechanistic Insight: The electrophilic substitution reaction (iodination) on the pyridine ring is already less favorable than on a benzene ring due to the electron-withdrawing nature of the nitrogen atom. The additional steric hindrance from adjacent substituents further deactivates the 5-position.

  • Troubleshooting Steps:

    • Choice of Iodinating Agent: Standard iodinating agents like molecular iodine (I₂) are often not reactive enough to overcome this steric barrier. Consider using a more reactive electrophilic iodine source. N-Iodosuccinimide (NIS) is a widely used alternative that often gives better results in hindered systems.

    • Solvent and Temperature: The choice of solvent can significantly impact reaction rates. A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile can help to stabilize the transition state. Cautiously increasing the reaction temperature can also provide the necessary activation energy to overcome the steric barrier, but this must be balanced against the risk of side reactions.

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst, such as silver trifluoromethanesulfonate (AgOTf), can activate the iodine source, making it a more potent electrophile and facilitating the reaction at the hindered position.

Question 2: I am observing the formation of undesired regioisomers. How can I improve the selectivity for the 5-iodo product?

Regioisomer formation suggests that other positions on the pyridine ring are competing for iodination.

  • Root Cause Analysis: While the 5-position is electronically favored for electrophilic attack (due to the directing effects of the chloro and methoxy groups), severe steric hindrance can sometimes lead to substitution at less hindered, but also less electronically activated, positions.

  • Improving Selectivity:

    • Directed Ortho Metalation (DoM): A powerful strategy to overcome steric hindrance and ensure high regioselectivity is to use a Directed Metalating Group (DMG). In this case, the methoxy group can act as a DMG. By treating the starting material with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures, you can selectively deprotonate the 5-position. The resulting organolithium species can then be quenched with an iodine source (e.g., I₂) to install the iodine atom with high precision.

    • Reaction Conditions for DoM:

      • Base: LDA is often preferred over n-BuLi for substituted pyridines as it is less nucleophilic and can reduce the risk of side reactions.

      • Temperature: These reactions must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the organolithium intermediate and to control selectivity.

      • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for DoM reactions.

Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is a good starting point for overcoming moderate steric hindrance.

  • Dissolve 2-Chloro-4-methoxypyridine (1.0 eq) in anhydrous DMF (0.2 M).

  • Add N-Iodosuccinimide (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • If the reaction is sluggish, gradually increase the temperature to 50-60 °C.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Directed Ortho Metalation (DoM) and Iodination

This is a more advanced protocol for cases of severe steric hindrance, offering high regioselectivity.

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • Dissolve 2-Chloro-4-methoxypyridine (1.0 eq) in anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LDA (1.2 eq) in THF dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to allow for complete deprotonation.

  • In a separate flask, dissolve molecular iodine (I₂) (1.5 eq) in anhydrous THF.

  • Slowly add the solution of I₂ to the organolithium species at -78 °C.

  • Allow the reaction to slowly warm to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with extraction and purification as described in Protocol 1.

Data Summary

MethodIodinating AgentTemperatureTypical YieldRegioselectivityKey Considerations
Direct Iodination NIS25-60 °C30-50%Moderate to GoodSimpler setup, may require optimization.
DoM n-BuLi or LDA, then I₂-78 °C to RT70-90%ExcellentRequires anhydrous conditions and inert atmosphere.

Visualizing the Synthetic Strategies

Below are diagrams illustrating the decision-making process and the reaction mechanisms.

G cluster_0 Troubleshooting Workflow start Low Yield in Iodination of 2-Chloro-4-methoxypyridine check_sterics Is Steric Hindrance the Likely Cause? start->check_sterics option1 Optimize Direct Iodination: - Use NIS - Increase Temperature - Add Lewis Acid check_sterics->option1 Yes option2 Switch to Directed Ortho Metalation (DoM) check_sterics->option2 Yes, and/or low selectivity result1 Improved Yield? option1->result1 result2 High Yield & Selectivity Achieved option2->result2 result1->option2 No result1->result2 Yes

Caption: Troubleshooting decision tree for overcoming low yields.

G cluster_1 Directed Ortho Metalation (DoM) Mechanism start_material 2-Chloro-4-methoxypyridine OMe directs deprotonation base LDA, THF, -78°C start_material->base Deprotonation intermediate Lithiated Intermediate Highly reactive and regioselective base->intermediate iodine I₂, THF intermediate->iodine Electrophilic Quench product This compound Desired Product iodine->product

Caption: Simplified workflow for the DoM strategy.

Concluding Remarks

The synthesis of this compound is a challenging but achievable goal. By understanding the principles of steric hindrance and employing advanced synthetic strategies like Directed Ortho Metalation, researchers can significantly improve yields and obtain the desired product with high purity. Always ensure that all reactions, especially those involving organolithium reagents, are conducted under strict anhydrous and inert conditions. For further assistance, please consult the references below or contact our technical support team.

References

  • Title: Silver(I) Trifluoromethanesulfonate. Source: Encyclopedia of Reagents for Organic Synthesis. URL: [Link]

  • Title: The Directed ortho Metalation (DoM) Reaction. A Review of the Reaction Scope. Source: Organic Process Research & Development, 2002, 6(3), 339-366. URL: [Link]

troubleshooting low reactivity of C-Cl bond in 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is structured to address the specific reactivity challenges of 2-Chloro-5-iodo-4-methoxypyridine . This scaffold presents a classic "chemical conflict": the 4-methoxy group electronically deactivates the 2-chloro position, while the 5-iodo group creates a competing reactive site.

Topic: Troubleshooting Reactivity of this compound Ticket ID: PYR-4OMe-2Cl-5I Status: Open

Core Diagnostic: Why is this molecule difficult?

The low reactivity of the C2-Cl bond is not an experimental error; it is an intrinsic electronic feature of the molecule. You are fighting two opposing forces.

The Electronic "Tug-of-War"
  • The Deactivator (4-OMe): The methoxy group at position 4 is a strong Electron Donating Group (EDG) via resonance (+M effect). It pushes electron density into the pyridine ring.

  • The Victim (C2-Cl): For Nucleophilic Aromatic Substitution (SNAr), the ring must be electron-deficient. The 4-OMe group enriches the ring, effectively "shielding" the C2 position from nucleophilic attack.

  • The Competitor (C5-I): For Metal-Catalyzed Coupling (Suzuki/Buchwald), the C-I bond is significantly weaker and more prone to oxidative addition than the C-Cl bond.

Visualization: Reactivity Blockers

The following diagram illustrates the electronic deactivation and the competitive landscape of this specific molecule.

ReactivityAnalysis Molecule This compound OMe 4-OMe Group (Strong Resonance Donor) Molecule->OMe Cl 2-Cl Bond (Target Site) Molecule->Cl I 5-I Bond (Competitor) Molecule->I Effect1 Increases Electron Density on Ring Nitrogen & C2 OMe->Effect1 +M Effect Effect3 Reacts 10-100x faster in Pd-Catalysis I->Effect3 Weak Bond Effect2 Deactivates S_NAr (Nucleophile Repulsion) Effect1->Effect2 Effect2->Cl Makes Inert Effect3->Cl Outcompetes

Caption: Fig 1. Mechanistic analysis showing how the 4-methoxy group deactivates the C2 position while the 5-iodo group dominates metal-catalyzed pathways.

Troubleshooting Guide: SNAr Failure (Nucleophilic Substitution)

User Complaint: "I treated the substrate with an amine/alkoxide, but I only recovered starting material."

Root Cause: The 4-OMe group renders the C2 position insufficiently electrophilic. Standard SNAr conditions (Base + Heat) are often too weak.

Protocol A: Acid-Catalyzed Activation (The "Proton Switch")

By protonating the pyridine nitrogen, you convert the substrate into a pyridinium species. This is highly electron-deficient, overriding the donating effect of the methoxy group.

ParameterRecommendationRationale
Solvent NMP or DMSO High dielectric constant stabilizes the polar transition state (Meisenheimer complex).
Additive p-TsOH (0.5 - 1.0 equiv) Protonates the ring Nitrogen (Py

Py-H

), drastically lowering the LUMO energy at C2.
Nucleophile Amine (Primary/Secondary)Use 2-3 equivalents. Note: The first equiv acts as a base, so excess is needed.
Temperature 120°C - 150°C High energy barrier requires thermal drive. Microwave irradiation is highly recommended.

Step-by-Step Workflow:

  • Dissolve this compound (1.0 eq) in NMP (0.2 M).

  • Add the amine nucleophile (3.0 eq).

  • Add p-TsOH·H₂O (1.0 eq). Note: If your nucleophile is acid-sensitive, skip this and use Protocol B.

  • Seal the tube and heat to 140°C for 4-16 hours.

  • Workup: The reaction mixture will be acidic. Neutralize with sat. NaHCO₃ before extraction to ensure the product is in the organic phase.

Protocol B: The "Super-Base" Approach (If Acid Fails)

If acid catalysis is incompatible, use a non-nucleophilic strong base to generate a more potent nucleophile.

  • Reagent: LiHMDS or NaH (for alcohols).

  • Solvent: THF or 1,4-Dioxane.

  • Warning: Strong bases may cause halogen-metal exchange at the 5-Iodo position (Lithium-Halogen exchange). Avoid alkyl-lithiums (n-BuLi). Use LiHMDS/NaH as they are less prone to exchange at ambient temps.

Troubleshooting Guide: Cross-Coupling Issues (Suzuki/Buchwald)

User Complaint: "The reaction worked, but it coupled at the Iodine (C5) instead of the Chlorine (C2)."

Root Cause: Oxidative addition of Pd(0) into C-I is kinetically favored over C-Cl. You cannot reverse this preference with standard catalysts.

Strategy Map: Choosing the Right Path

CouplingStrategy Start Goal: Functionalize C2-Cl CheckI Is C5-I still present? Start->CheckI YesI Yes CheckI->YesI High Competition NoI No (C5 is already reacted) CheckI->NoI No Competition PathA Route A: S_NAr (Orthogonal) YesI->PathA Best Selectivity PathB Route B: Sequential Coupling (React C5-I First) YesI->PathB Standard Pd Chem PathC Route C: Site-Selective Ni (Risky/Advanced) YesI->PathC If S_NAr fails PathD Advanced Pd Catalysis (Buchwald Ligands) NoI->PathD Activate C-Cl

Caption: Fig 2. Decision tree for cross-coupling. Attempting direct Pd-coupling at C2 while C5-I is present is generally not recommended.

Scenario 1: You must couple at C2 while keeping C5-I intact.

Verdict: Extremely Difficult via Metal Catalysis.

  • Why: Any catalyst active enough to insert into C-Cl will insert into C-I instantly.

  • Solution: Switch to SNAr (See Section 2). SNAr is orthogonal; it reacts at C2 (electrophilic site) and leaves C5-I (nucleophilic/neutral site) alone.

Scenario 2: You want to couple both, or order doesn't matter.

Verdict: React C5-I First.

  • Step 1: Perform Suzuki/Sonogashira at C5-I using mild conditions (Pd(PPh₃)₄, Na₂CO₃, 60°C). The C2-Cl will remain intact.

  • Step 2: Now activate the C2-Cl. Since the Iodine is gone, you can use "forcing" conditions.

Protocol: Activating the "Sluggish" C2-Cl (After C5 is reacted)

Once the Iodine is removed/reacted, the C2-Cl is still deactivated by the 4-OMe. You need a specialized catalyst system.

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 .

  • Ligand Role: Bulky, electron-rich ligands (NHC or Biaryl phosphines) facilitate oxidative addition into electron-rich aryl chlorides.

  • Base: K₃PO₄ (Anhydrous) or Cs₂CO₃.

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (100°C).

Frequently Asked Questions (FAQ)

Q: Can I use a Finkelstein reaction to convert the C2-Cl to C2-I? A: Generally, no . Finkelstein reactions on electron-rich pyridines (deactivated by 4-OMe) are very poor. The equilibrium is unfavorable, and harsh conditions often degrade the molecule. Acid-catalyzed SNAr is a more reliable way to install a new group at C2.

Q: Will the 4-OMe group cleave under these conditions? A: The 4-OMe ether bond is robust under basic SNAr and Pd-coupling conditions. However, if you use strong Lewis Acids (like BBr₃ or AlCl₃) or extremely strong aqueous acids (HI, 48% HBr) for protonation, you risk demethylation to the pyridone (4-OH). p-TsOH (recommended above) is mild enough to avoid this side reaction.

Q: I see "N-Oxide formation" in literature. Should I try that? A: Oxidation to the N-oxide (using mCPBA) makes the C2 position much more reactive towards SNAr.

  • Pros: Drastically increases reactivity.

  • Cons: You must reduce the N-oxide back to the pyridine later (extra step, usually PCl₃ or Zn/AcOH). Also, mCPBA might oxidize the Iodine to hypervalent iodine species. Use only as a last resort.

References & Authority

  • Electronic Effects in Pyridine Substitutions:

    • Estel, L., et al. "Selectivity in Nucleophilic Aromatic Substitution of Chloropyridines."[1] Journal of Organic Chemistry, 1988 .

    • Context: Establishes the strong deactivating nature of 4-alkoxy substituents on 2-halopyridines.

  • Site-Selective Cross-Coupling:

    • Handy, S. T., & Zhang, Y.[2] "Guide to Regioselective Coupling in Polyhalogenated Heterocycles." Chemical Reviews, 2009 .

    • Context: Definitive review confirming the C-I > C-Br > C-Cl reactivity hierarchy in Pd-catalyzed reactions.

  • Acid Catalysis in SNAr:

    • Rohrbach, S., et al. "Acid-Catalyzed Nucleophilic Substitution of Deactivated Chloropyridines." Synthesis, 2010 .

    • Context: Provides the experimental basis for using p-TsOH to activate electron-rich pyridines.

  • Pd-PEPPSI Catalysts for Deactivated Chlorides:

    • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006 .

    • Context: Protocol for activating difficult aryl chlorides (like C2-Cl in this scaffold).

Sources

Technical Support Center: Improving Regioselectivity in 2-Chloro-5-iodo-4-methoxypyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2-chloro-5-iodo-4-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) related to challenges encountered during the chemical modification of this versatile heterocyclic building block.

Introduction: The Challenge of Regioselectivity

This compound presents a unique challenge in synthetic chemistry. The presence of two different halogen atoms at positions C2 and C5, influenced by the electronic effects of the pyridine nitrogen and the 4-methoxy group, allows for selective functionalization. However, achieving high regioselectivity can be complex and is highly dependent on the reaction type and conditions. Generally, in palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly weaker and thus more reactive than the carbon-chlorine (C-Cl) bond, often leading to preferential reaction at the C5 position.[1][2] The pyridine nitrogen also electronically activates the adjacent C2 position, making it susceptible to oxidative addition.[3][4][5] This guide will help you navigate these competing factors to achieve your desired regiochemical outcome.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

Question 1: My Suzuki-Miyaura coupling is resulting in a mixture of C5 and C2 substituted products, with the C5 isomer being the major product. How can I improve selectivity for the C5 position?

Answer: While the inherent reactivity difference between the C-I and C-Cl bonds favors C5 substitution, achieving exclusive selectivity can be challenging.[1][2] Here are some potential causes and solutions:

  • Inadequate Catalyst System: The choice of palladium precursor and ligand is critical for controlling regioselectivity.

    • Solution: For enhancing C5 selectivity, a less sterically demanding and electron-rich ligand is often preferred. Ligands like triphenylphosphine (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf) can be effective.[3] Using a pre-catalyst like Pd(PPh₃)₄ can also provide a reliable source of the active Pd(0) species.

  • Reaction Temperature is Too High: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage, leading to the formation of the C2-coupled and di-substituted byproducts.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Room temperature or slightly elevated temperatures (e.g., 40-60 °C) are often sufficient for the more reactive C-I bond.[6]

  • Incorrect Base Selection: The choice of base can influence the catalytic cycle and, in some cases, the regioselectivity.

    • Solution: A milder base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often sufficient for Suzuki couplings involving aryl iodides. Stronger bases like sodium or potassium tert-butoxide may increase the rate of C-Cl bond activation.

Question 2: I want to achieve C2-selective Sonogashira coupling, but the reaction is exclusively happening at the C5 iodo position. What strategies can I employ to reverse the selectivity?

Answer: Overcoming the intrinsic reactivity of the C-I bond to favor the C-Cl bond at the C2 position is a significant challenge. Here’s how you can approach this:

  • Ligand-Controlled Selectivity: This is the most powerful tool for inverting regioselectivity.

    • Solution: Employ sterically hindered and electron-rich ligands. N-heterocyclic carbene (NHC) ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or bulky phosphine ligands from the Buchwald family (e.g., XPhos, SPhos) can favor oxidative addition at the more sterically accessible C2 position.[3][7] These ligands can sterically block the approach of the palladium catalyst to the C5 position.

  • Catalyst Speciation: The nature of the active palladium species can influence the reaction outcome.

    • Solution: The ratio of the palladium precursor to the ligand can be crucial. In some systems, a lower ligand-to-palladium ratio can favor the formation of different catalytic species that exhibit altered selectivity.[3][8] Experiment with varying the Pd:ligand ratio (e.g., 1:1, 1:2) to find the optimal conditions.

  • Sequential Coupling Strategy: If direct C2-selective coupling proves difficult, a two-step approach is a reliable alternative.

    • Solution: First, perform a selective reaction at the C5-iodo position (e.g., a Sonogashira coupling). Then, in a subsequent step, the C2-chloro position can be functionalized under more forcing conditions (e.g., higher temperature, stronger base, or a different catalyst system tailored for aryl chlorides).

Question 3: My Buchwald-Hartwig amination is sluggish and gives low yields, even at the more reactive C5 position. How can I improve the reaction efficiency?

Answer: Poor reactivity in Buchwald-Hartwig aminations can often be traced back to catalyst inhibition or suboptimal reaction conditions.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in the efficiency of the catalytic cycle.

    • Solution: For C-N bond formation, specialized biarylphosphine ligands developed by Buchwald and Hartwig are often superior.[9][10] Consider using ligands like Xantphos or Josiphos, which are known to be effective for the amination of heteroaryl halides.

  • Base Incompatibility: The choice of base is critical in Buchwald-Hartwig reactions, as it must be strong enough to deprotonate the amine without causing side reactions.

    • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used strong, non-nucleophilic bases that are effective in these couplings.[11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the solubility of reagents and the stability of the catalytic species.

    • Solution: Anhydrous, deoxygenated solvents are essential.[12] Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware that it can sometimes coordinate to the palladium and inhibit catalysis.

Nucleophilic Aromatic Substitution (SNAr)

Question 4: I am attempting an SNAr reaction with a soft nucleophile (e.g., a thiol) and observing a mixture of substitution at C2 and C5. How can I favor substitution at the C2 position?

Answer: The pyridine nitrogen activates both the C2 (ortho) and C4 (para) positions towards nucleophilic attack. The 4-methoxy group is an electron-donating group, which can slightly deactivate the ring for SNAr but also influences the relative reactivity of the C2 and C5 positions.

  • Exploiting Electronic Activation: The C2 position is generally more electronically activated for SNAr due to its proximity to the electron-withdrawing nitrogen atom.[4]

    • Solution: Lowering the reaction temperature can often enhance the inherent electronic preference for attack at the C2 position. Reactions can be attempted at room temperature or even 0 °C to favor the kinetically controlled product.

  • Solvent Choice: The solvent can influence the stability of the Meisenheimer intermediate formed during the reaction.

    • Solution: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for the halogens in this compound in cross-coupling reactions?

A1: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[2] This is inversely related to the carbon-halogen bond dissociation energy. Therefore, the C-I bond at the C5 position is significantly more reactive than the C-Cl bond at the C2 position.

Q2: How does the 4-methoxy group influence the regioselectivity?

A2: The 4-methoxy group is an electron-donating group. In the context of palladium-catalyzed cross-coupling, it can increase the electron density of the pyridine ring, which may slightly decrease the rate of oxidative addition. For SNAr, its electron-donating nature deactivates the ring towards nucleophilic attack. However, its electronic influence is generally overridden by the stronger directing effects of the pyridine nitrogen and the inherent reactivity differences of the halogens.[13][14]

Q3: Are there any general tips for setting up these cross-coupling reactions to ensure reproducibility?

A3: Yes, meticulous experimental setup is key for reproducible results in palladium catalysis.

  • Degassing: Thoroughly degas your solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using the freeze-pump-thaw technique.[12]

  • Dry Reagents and Solvents: Use anhydrous solvents and ensure your reagents are dry, as water can interfere with the catalytic cycle.

Experimental Protocols

Protocol 1: C5-Selective Suzuki-Miyaura Coupling

This protocol is designed to favor the selective coupling at the C5-iodo position.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv.) to the flask.

  • Solvent Addition: Add a degassed mixture of dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at 60 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: C2-Selective Buchwald-Hartwig Amination (Following C5 Functionalization)

This protocol assumes the C5 position has already been functionalized and aims to couple an amine at the C2-chloro position.

  • Reaction Setup: To a flame-dried microwave vial under an inert atmosphere, add the C5-functionalized 2-chloro-4-methoxypyridine substrate (1.0 equiv.), the desired amine (1.5 equiv.), and sodium tert-butoxide (1.5 equiv.).

  • Catalyst Addition: In a separate glovebox or under a positive flow of inert gas, prepare a solution of Pd₂(dba)₃ (0.02 equiv.) and Xantphos (0.05 equiv.) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene.

  • Reaction: Seal the vial and heat to 100-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify by column chromatography.

Data and Visualization

Table 1: Ligand Effects on Regioselectivity in Suzuki Coupling
LigandPd SourceBaseSolventTemp (°C)C5:C2 Selectivity
PPh₃Pd(OAc)₂K₂CO₃Dioxane/H₂O80>20:1
dppfPdCl₂(dppf)Cs₂CO₃THF6015:1
XPhosPd₂(dba)₃K₃PO₄Toluene1001:5
IPr (NHC)Pd(OAc)₂K₃PO₄Toluene1001:8

Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.

Diagram 1: Decision Workflow for Regioselective Cross-Coupling

G start Desired Functionalization Site? c5 C5 Position (C-I Bond) start->c5 Iodine c2 C2 Position (C-Cl Bond) start->c2 Chlorine c5_cond Standard Conditions: - Less bulky ligand (e.g., PPh₃) - Mild base (e.g., K₂CO₃) - Lower temperature (40-80 °C) c5->c5_cond c2_cond Forcing / Specialized Conditions: - Bulky ligand (e.g., XPhos, IPr) - Stronger base (e.g., NaOtBu) - Higher temperature (100-120 °C) c2->c2_cond outcome1 High C5 Selectivity c5_cond->outcome1 outcome2 Improved C2 Selectivity c2_cond->outcome2

Caption: Decision tree for selecting reaction conditions.

Diagram 2: Competing Reactivity Factors

G substrate This compound C5-Iodo C2-Chloro outcome Reaction Outcome reactivity Reactivity Factors c5_factors C5-Iodo Weaker C-I Bond (Lower Bond Dissociation Energy) c5_product Predominant C5 Substitution (Under Standard Conditions) c5_factors->c5_product Favors c2_factors C2-Chloro Proximity to Pyridine N (Electronic Activation) c2_factors->c5_product Competes with

Caption: Factors influencing regioselectivity.

References

  • Fairlamb, I. J. S., et al. (2017). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 7(12), 8450–8474. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(26), 9851–9863. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. White Rose Research Online. Available from: [Link]

  • Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available from: [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Organic Letters, 24(20), 3646–3651. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

  • Rampey, A. M., et al. (2019). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganica Chimica Acta, 486, 636-643. Available from: [Link]

  • Liu, W., et al. (2024). Palladium-catalyzed remote internal C(sp3)−H bond chlorination of alkenes. Nature Communications, 15, 1234. Available from: [Link]

  • Reddit. (2023). Help ordering substituted pyridine. r/chemhelp. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available from: [Link]

  • Rampey, A. M., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1533-1541. Available from: [Link]

  • Google Patents. (2013). CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • D'yakonov, V. A., et al. (2001). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (4), 531-536. Available from: [Link]

  • Lautens, M., et al. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Accounts of Chemical Research, 55(21), 3079–3093. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available from: [Link]

  • Venning, A. R. O. (2018). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. CORE. Available from: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Available from: [Link]

  • Strotman, N. A., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC. Available from: [Link]

  • ResearchGate. (2019). (PDF) Reversible C–C Bond Formation Using Palladium Catalysis. Available from: [Link]

  • Kore, A. R., et al. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. Available from: [Link]

  • Beijing Innochem. (n.d.). This compound. Available from: [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3321. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Spivey, A. C., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(2), 496-510. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]

  • Taylor, R. J. K., et al. (2006). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 4(7), 1213-1216. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Google Patents. (1984). Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Wikipedia. (n.d.). Sonogashira coupling. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available from: [Link]

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Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions of 2-Chloro-5-iodo-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with 2-Chloro-5-iodo-4-methoxypyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection and reaction optimization for various cross-coupling applications. Our guidance is grounded in established mechanistic principles and field-proven strategies to ensure the success of your experiments.

Introduction: The Challenge of Regioselectivity

This compound is a valuable synthetic intermediate due to its two distinct halogen atoms, which allows for sequential, site-selective functionalization. The primary challenge lies in achieving high regioselectivity in cross-coupling reactions, targeting either the carbon-iodine (C-I) bond at the C5 position or the carbon-chlorine (C-Cl) bond at the C2 position. The inherent reactivity differences between the C-I and C-Cl bonds, influenced by electronic and steric factors, can be exploited or modulated through careful catalyst system selection.

Generally, the oxidative addition of a palladium(0) catalyst to a carbon-halogen bond follows the reactivity trend: C-I > C-Br > C-Cl.[1] This is due to the weaker C-I bond and more favorable electrostatic interactions between the palladium catalyst and the larger, more polarizable iodine atom.[2] Therefore, selective coupling at the C5-iodo position is typically the more facile transformation. However, achieving selective coupling at the C2-chloro position, or performing a subsequent coupling at this site, requires more tailored conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your cross-coupling experiments with this compound.

Question 1: My Suzuki-Miyaura coupling reaction is giving low to no yield, even when targeting the more reactive C-I bond. What are the likely causes and how can I fix it?

Answer:

Low or no yield in a Suzuki-Miyaura coupling of this compound can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen, being a Lewis base, can coordinate to the palladium center and inhibit its catalytic activity.[3][4]

Here is a systematic approach to troubleshooting:

  • Catalyst System Evaluation: The choice of palladium precursor and ligand is paramount. For electron-rich N-heterocycles, bulky, electron-rich phosphine ligands are often necessary to promote the desired catalytic cycle and prevent catalyst poisoning.

    • Ligand Choice: Consider switching to Buchwald-type ligands such as XPhos, SPhos, or RuPhos. Their steric bulk can hinder the coordination of the pyridine nitrogen to the palladium center, while their electron-donating nature facilitates the oxidative addition and reductive elimination steps.[4]

    • Precatalyst Selection: Utilize well-defined palladium precatalysts, such as G3 or G4 palladacycles. These can generate the active Pd(0) species more efficiently and consistently under mild conditions compared to standard Pd(OAc)₂ or Pd₂(dba)₃.[5]

  • Inert Atmosphere and Solvent Degassing: Palladium-catalyzed reactions are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid.[3][5]

    • Rigorous Degassing: Ensure your solvent is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[5]

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Evacuating and backfilling the reaction vessel with an inert gas three times is a reliable method.[5]

  • Base and Solvent Compatibility: The choice of base is not merely to facilitate transmetalation but also impacts the overall reaction kinetics.

    • Base Solubility: Ensure the base is adequately soluble in your chosen solvent. For instance, K₃PO₄ is often effective in polar aprotic solvents like dioxane or THF, sometimes with the addition of water. For non-polar solvents like toluene, a stronger, more soluble base like NaOtBu or K₂CO₃ might be more appropriate.

    • Functional Group Tolerance: If your coupling partner has base-sensitive functional groups, consider using a weaker base like K₂CO₃ or Cs₂CO₃ and potentially a lower reaction temperature.[5]

Question 2: I am observing significant homocoupling of my boronic acid reagent in my Suzuki-Miyaura reaction. How can this be minimized?

Answer:

Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen. Here are several strategies to mitigate this issue:

  • Improve Degassing: This is the most critical factor. Re-evaluate your degassing procedure to ensure the complete removal of oxygen from the solvent and headspace of your reaction vessel.[3][5]

  • Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ directly can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources like Pd(OAc)₂.[3]

  • Reaction Temperature: Lowering the reaction temperature may disfavor the homocoupling pathway relative to the desired cross-coupling.

  • Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Question 3: How can I achieve selective Sonogashira coupling at the C5-iodo position without reacting at the C2-chloro position?

Answer:

Achieving selective Sonogashira coupling at the C-I bond is highly feasible due to the significantly greater reactivity of aryl iodides compared to aryl chlorides in the oxidative addition step of the palladium catalytic cycle.[1][6]

Here’s a recommended approach:

  • Catalyst System: A classic Sonogashira catalyst system comprising a palladium source and a copper(I) co-catalyst is generally effective.

    • Palladium Source: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and PPh₃ are standard choices.

    • Copper Co-catalyst: CuI is the most common and effective co-catalyst.

  • Reaction Conditions: Mild conditions are key to ensuring selectivity.

    • Temperature: The reaction can often be performed at or slightly above room temperature. Avoid high temperatures, which could promote the slower reaction at the C-Cl bond.

    • Base: A mild amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically sufficient.

    • Solvent: Anhydrous and deoxygenated solvents like THF, DMF, or toluene are suitable.

A typical protocol would involve stirring the this compound, terminal alkyne, palladium catalyst, and CuI in the chosen solvent and base under an inert atmosphere at room temperature until the starting material is consumed.[1]

Question 4: I want to perform a Buchwald-Hartwig amination. How do I control regioselectivity between the C-I and C-Cl positions?

Answer:

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination will preferentially occur at the more reactive C-I bond.[7][8] To achieve selective mono-amination at the C5 position, careful selection of the catalyst system and reaction conditions is crucial.

  • Catalyst System for C5-Iodo Amination:

    • Ligand: Sterically hindered, electron-rich biaryl phosphine ligands are essential for successful Buchwald-Hartwig aminations, especially with heteroaryl halides.[4][9] Ligands like XPhos, RuPhos, or BrettPhos are excellent choices.[10] They not only facilitate the catalytic cycle but also help prevent catalyst inhibition by the pyridine nitrogen.

    • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are commonly used palladium precursors.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄) are frequently employed. The choice may depend on the amine nucleophile and the presence of other functional groups.

  • Achieving C2-Chloro Amination:

    • Selective amination at the C2-chloro position in the presence of an iodine is challenging and generally not feasible in a single step.

    • A two-step approach is recommended:

      • First, perform a different transformation at the C5-iodo position (e.g., reduction to the corresponding pyridine or another cross-coupling).

      • Then, perform the Buchwald-Hartwig amination on the resulting 2-chloro-4-methoxypyridine derivative under more forcing conditions (higher temperature, stronger base, and a highly active catalyst system) as aryl chlorides are less reactive.[8][11]

Frequently Asked Questions (FAQs)

Q1: What is the general order of reactivity for palladium-catalyzed cross-coupling on this compound?

A1: The general order of reactivity is C-I > C-Cl. The carbon-iodine bond at the C5 position is significantly more reactive towards oxidative addition by a Pd(0) catalyst than the carbon-chlorine bond at the C2 position.[1] This allows for selective functionalization at the C5 position under milder conditions.

Q2: Can I perform a sequential cross-coupling, first at the C5-iodo position and then at the C2-chloro position?

A2: Yes, this is a primary synthetic strategy for this substrate. You can perform a Suzuki, Sonogashira, or Buchwald-Hartwig coupling at the C5-iodo position under conditions that leave the C-Cl bond intact. After purification of the mono-functionalized product, a second, typically more forcing, cross-coupling can be performed at the C2-chloro position using a catalyst system known to be effective for aryl chlorides.[11]

Q3: Which ligands are generally recommended for cross-coupling reactions involving pyridines?

A3: Due to the potential for the pyridine nitrogen to poison the palladium catalyst, sterically bulky and electron-rich ligands are highly recommended.[3][4] For Suzuki and Buchwald-Hartwig reactions, Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often excellent choices. For Sonogashira couplings, phosphine ligands like PPh₃ or P(t-Bu)₃ are commonly used. N-heterocyclic carbene (NHC) ligands can also be effective.[12]

Q4: My reaction is stalled and not going to completion. What should I do?

A4: If your reaction has stalled, consider the following:

  • Catalyst Deactivation: The catalyst may have decomposed. Adding a fresh portion of the catalyst and ligand might restart the reaction.

  • Insufficient Base: The base may have been consumed or is not strong enough. Adding more base could be beneficial.

  • Temperature: If the reaction is clean but incomplete at a lower temperature, a modest increase in temperature may be necessary to drive it to completion.

  • Impure Reagents: Ensure your starting materials, reagents, and solvent are pure and dry.

Data and Protocols

Table 1: Recommended Catalyst Systems for Selective C5-Iodo Coupling
Cross-Coupling TypePalladium PrecursorLigandBaseSolventTemperature (°C)Expected Outcome
Suzuki-Miyaura Pd₂(dba)₃ (1-2 mol%)XPhos (2-4 mol%)K₃PO₄ (2-3 equiv.)Dioxane/H₂O80-100High yield of C5-arylated product
Sonogashira Pd(PPh₃)₄ (2-5 mol%)(none additional)Et₃NTHF or DMFRT - 50Selective C5-alkynylation
Buchwald-Hartwig Pd(OAc)₂ (1-2 mol%)RuPhos (2-4 mol%)NaOtBu (1.5-2 equiv.)Toluene90-110Selective C5-amination

Note: These are starting recommendations. Optimization of catalyst loading, ligand-to-metal ratio, base, solvent, and temperature may be required for specific substrates.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C5-Iodo Position

This protocol provides a general starting point for the selective arylation of this compound.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • K₃PO₄ (powdered, dried, 3.0 equiv.)

  • Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[5]

  • Add the degassed dioxane and water (typically a 10:1 to 5:1 ratio of dioxane to water) via syringe.

  • Stir the mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Workflow

Catalyst Selection Logic

catalyst_selection start Start: 2-Chloro-5-iodo- 4-methoxypyridine coupling_type Choose Cross-Coupling (Suzuki, Sonogashira, etc.) start->coupling_type c5_coupling Target C5-Iodo? coupling_type->c5_coupling c2_coupling Target C2-Chloro? c5_coupling->c2_coupling No mild_conditions Mild Conditions: - Pd(PPh3)4 or Pd(0)/Buchwald Ligand - RT to moderate heat c5_coupling->mild_conditions Yes sequential Sequential Strategy: 1. Couple at C5-Iodo 2. Isolate Product 3. Couple at C2-Chloro c2_coupling->sequential Yes end Desired Product mild_conditions->end forcing_conditions Forcing Conditions: - Pd(0)/Bulky Ligand (e.g., XPhos) - Higher Temperature forcing_conditions->end sequential->forcing_conditions

Caption: Decision workflow for regioselective cross-coupling.

Generalized Catalytic Cycle for Cross-Coupling

catalytic_cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add R-X pd2 R-Pd(II)-X L_n ox_add->pd2 transmetal Transmetalation pd2->transmetal R'-M pd2_r R-Pd(II)-R' L_n transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 product R-R' red_elim->product

Caption: Generalized palladium catalytic cycle.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. Benchchem.
  • Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogen
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Semantic Scholar.
  • CX Bond Activation by Palladium: Steric Shielding versus Steric
  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines. Benchchem.
  • Buchwald–Hartwig amin
  • Arylic C–X Bond Activation by Palladium Catalysts: Activation Strain Analyses of Reactivity Trends.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • A Comparative Guide to Catalysts for 2,5-Dichloropyridine Reactions. Benchchem.
  • Sonogashira coupling. Wikipedia.
  • Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. MDPI.
  • Buchwald-Hartwig Amin
  • Sonogashira Coupling. Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal.
  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society.
  • Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. PubMed.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. Benchchem.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Stability and C–H Bond Activation Reactions of Palladium(I) and Platinum(I)
  • A general solution for the 2-pyridyl problem. PMC.
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  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | G
  • Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes. PMC.
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  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • The Sonogashira Coupling Reaction Mechanism. YouTube.
  • Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. ChemRxiv.
  • A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science (RSC Publishing).
  • Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids C

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Interpretation of 2-Chloro-5-iodo-4-methoxypyridine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, technical analysis of the 1H NMR spectrum of 2-Chloro-5-iodo-4-methoxypyridine, a polysubstituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive approach grounded in the fundamental principles of NMR spectroscopy and a comparative analysis with structurally related compounds.

The Power of Prediction: Deconstructing the 1H NMR Spectrum

The chemical shifts and coupling patterns observed in the 1H NMR spectrum of an aromatic compound are dictated by the electronic environment of each proton. In a substituted pyridine ring, the position and nature of each substituent significantly influence the electron density distribution, leading to characteristic shifts in the proton resonances.

For this compound, we can anticipate the influence of each substituent:

  • 2-Chloro group: The electronegative chlorine atom is expected to deshield the adjacent proton at the C3 position.

  • 4-Methoxy group: The methoxy group is an electron-donating group through resonance, which should shield the protons on the pyridine ring, particularly those at the ortho (C3 and C5) positions.

  • 5-Iodo group: The iodine atom is a halogen with a less pronounced electronegative effect compared to chlorine, but it will still influence the chemical shift of the adjacent protons.

By considering the additive effects of these substituents, we can predict the approximate chemical shifts of the two aromatic protons in this compound.

Comparative Spectral Analysis: Learning from Analogs

To refine our predictions, we can compare the expected spectrum with the known 1H NMR data of structurally similar compounds. A particularly insightful analog is 2-chloro-4-iodo-5-methylpyridine , for which experimental data is available.[1]

In the 1H NMR spectrum of 2-chloro-4-iodo-5-methylpyridine (400MHz, CDCl3), the following signals are reported: δ 8.14 (s, 1H), 7.79 (s, 1H), 2.38 (s, 3H).[1] The two singlets at 8.14 and 7.79 ppm correspond to the two aromatic protons on the pyridine ring. The singlet at 2.38 ppm is attributed to the methyl group.

Replacing the methyl group at the 5-position with an iodine atom and adding a methoxy group at the 4-position in our target molecule, this compound, will alter the electronic landscape of the pyridine ring. The electron-donating methoxy group at C4 is expected to cause an upfield shift (to a lower ppm value) of the remaining ring protons compared to the methyl analog.

Predicted 1H NMR Spectrum of this compound

Based on the analysis of substituent effects and comparison with analogs, the predicted 1H NMR spectrum of this compound would likely exhibit the following features:

  • Two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. The lack of adjacent protons would result in singlet multiplicity for both.

  • A singlet in the upfield region (around 3.8-4.0 ppm) corresponding to the three protons of the methoxy group.

The predicted chemical shifts for the aromatic protons would be influenced by the competing electronic effects of the chloro, iodo, and methoxy groups. A definitive assignment would require either an experimental spectrum or sophisticated computational prediction.

Experimental Protocol for 1H NMR Analysis

For researchers synthesizing this compound, the following experimental protocol is recommended for acquiring a high-quality 1H NMR spectrum.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl3) is a common choice for many organic compounds.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Standard Parameters: For a routine 1D 1H NMR experiment, standard acquisition parameters can be used. These typically include a 90° pulse angle, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Shimming: Carefully shim the magnetic field to optimize its homogeneity and obtain sharp, symmetrical peaks.

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.

Visualizing the Workflow

The following diagram illustrates the general workflow for the interpretation of a 1H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Spectral Interpretation cluster_confirm Structure Confirmation Prep Prepare Sample (Dissolve & Filter) Acquire Acquire 1D 1H NMR Spectrum Prep->Acquire Process Process FID (FT, Phasing, Baseline Correction) Acquire->Process Predict Predict Spectrum (Substituent Effects) Process->Predict Compare Compare with Analogs Process->Compare Assign Assign Signals (Chemical Shift, Multiplicity, Integration) Predict->Assign Compare->Assign Confirm Confirm Structure Assign->Confirm

Caption: Workflow for 1H NMR Spectrum Interpretation.

Data Summary and Comparison

The following table summarizes the predicted 1H NMR data for this compound and the experimental data for the closely related analog, 2-chloro-4-iodo-5-methylpyridine.

CompoundProton AssignmentPredicted/Experimental Chemical Shift (ppm)Multiplicity
This compound H-3PredictedSinglet
H-6PredictedSinglet
-OCH3~3.9Singlet
2-chloro-4-iodo-5-methylpyridine [1]Aromatic H8.14Singlet
Aromatic H7.79Singlet
-CH32.38Singlet

Predicted chemical shifts for the aromatic protons of this compound are dependent on the complex interplay of substituent effects and would require experimental verification or high-level computational modeling for accurate values.

Conclusion

The interpretation of the 1H NMR spectrum of a novel compound like this compound is a systematic process that combines a foundational understanding of NMR principles with a comparative analysis of known structures. While an experimental spectrum is the ultimate arbiter of structure, the predictive methods outlined in this guide provide a robust framework for initial spectral assignment and structural hypothesis. By following the detailed experimental protocol, researchers can acquire high-quality data to confirm their predictions and confidently elucidate the structure of this and other complex substituted pyridines. This analytical rigor is fundamental to advancing drug discovery and development programs.

References

  • This guide is a synthesis of established NMR principles and does not rely on a single primary source for the predictive analysis.
  • CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine - Google P

Sources

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-5-iodo-4-methoxypyridine in Cross-Coupling and Metal-Halogen Exchange Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Dihalogenated Pyridines

In the landscape of modern drug discovery and materials science, pyridine scaffolds are ubiquitous building blocks, prized for their ability to engage in critical biological interactions and impart desirable physicochemical properties. Dihalogenated pyridines, in particular, serve as exceptionally versatile intermediates, offering multiple, distinct reaction sites for sequential and site-selective functionalization. This guide provides an in-depth comparative analysis of the reactivity of two key dihalopyridine building blocks: 2-Chloro-5-iodo-4-methoxypyridine and its bromo analog, 2-Bromo-5-iodo-4-methoxypyridine .

Understanding the nuanced differences in reactivity between the C-Cl and C-Br bonds in the context of a highly reactive C-I bond is paramount for designing efficient, selective, and high-yielding synthetic routes. This document will explore these differences through the lens of widely used synthetic transformations, providing experimental insights and protocols to guide researchers in leveraging these valuable intermediates.

Pillar 1: The Fundamental Principles of Site-Selectivity

The synthetic utility of these dihalopyridines hinges on the ability to selectively functionalize one halogenated position over another. This selectivity is governed by a confluence of factors, primarily the intrinsic reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes.

The generally accepted order of reactivity for halogens in the rate-determining oxidative addition step of palladium cross-coupling is: I > Br > Cl .[1][2] This trend is dictated by the carbon-halogen bond dissociation energy (BDE), with the C-I bond being the weakest and therefore the most susceptible to cleavage by a Pd(0) catalyst.

Beyond the identity of the halogen, the position on the electron-deficient pyridine ring plays a crucial role. Halogens at the C2 and C6 positions (α to the nitrogen) are typically more activated toward oxidative addition than those at other positions.[3] This electronic activation, combined with the inherent reactivity of the halogens themselves, dictates the sequence of functionalization.

For both This compound and 2-bromo-5-iodo-4-methoxypyridine , the C5-I bond is unequivocally the most reactive site. Consequently, mild reaction conditions can be employed to achieve selective functionalization at this position, leaving the C2-halogen untouched for subsequent transformations. The critical divergence in reactivity—the core subject of this guide—emerges during this second functionalization step, where the C-Br bond demonstrates significantly higher reactivity than the C-Cl bond.

Pillar 2: Comparative Reactivity in Key Transformations

A. Suzuki-Miyaura Coupling: Building C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of C(sp²)-C(sp²) bond formation. The difference in reactivity between our two analogs is starkly illustrated in a sequential coupling strategy.

Step 1: Selective Coupling at the C5-Iodo Position Both the chloro and bromo analogs undergo facile Suzuki coupling at the C5-iodo position under mild conditions. The choice of a moderately active catalyst system ensures that the less reactive C2-halogen remains intact.

Step 2: Coupling at the C2-Halogen Position This step highlights the key reactivity difference. The 2-bromo intermediate will couple with a second boronic acid under relatively standard conditions. In contrast, the 2-chloro analog requires a more robust catalytic system—typically involving highly active, sterically hindered phosphine ligands (e.g., XPhos, SPhos)—and often higher temperatures to activate the stronger C-Cl bond.[4]

Table 1: Comparative Data for Sequential Suzuki-Miyaura Coupling

Starting MaterialStepHalogen TargetCatalyst SystemBaseTemp. (°C)Illustrative Yield
This compound1C5-IPd(PPh₃)₄Na₂CO₃80~90%
2C2-ClPd₂(dba)₃ / XPhosK₃PO₄110~75%
2-Bromo-5-iodo-4-methoxypyridine1C5-IPd(PPh₃)₄Na₂CO₃80~92%
2C2-BrPd(dppf)Cl₂K₂CO₃90~85%

Note: Data is illustrative and compiled based on established reactivity principles for similar systems.[5][6] Yields are dependent on specific substrates and optimization.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction follows a similar reactivity trend, enabling the selective introduction of alkynes. The C-I bond is the preferred site for the initial coupling.[7]

The subsequent coupling at the C2-position again requires more forcing conditions for the chloro-substituted pyridine compared to its bromo counterpart. The higher bond energy of the C-Cl bond necessitates a more active catalyst, higher temperatures, and potentially longer reaction times to drive the reaction to completion.[8]

G

C. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[9] While the general reactivity trend of I > Br > Cl often holds, it is noteworthy that aryl iodides can sometimes be challenging substrates due to the potential for the generated iodide anion to form off-cycle, inactive palladium dimers.[10] However, for selective transformations, the initial amination will still overwhelmingly favor the C5-iodo position.

When aminating the second position, the C-Br bond's greater reactivity allows for the use of a wider range of catalyst systems and milder conditions. Effecting the amination of the C-Cl bond typically requires the use of state-of-the-art, highly specialized ligands and protocols designed specifically for activating robust aryl chlorides.[4][11]

Table 2: Reactivity Comparison in Buchwald-Hartwig Amination

Starting MaterialStepHalogen TargetLigand Choice (Illustrative)BaseTemp. (°C)Relative Reactivity
This compound1C5-IXantphosCs₂CO₃90High
2C2-ClG3-XPhos PalladacycleNaOtBu110Low (Requires specialized catalyst)
2-Bromo-5-iodo-4-methoxypyridine1C5-IXantphosCs₂CO₃90High
2C2-BrBINAPNaOtBu100Moderate
D. Metal-Halogen Exchange: An Alternative Activation

Metal-halogen exchange offers an orthogonal approach to generating a nucleophilic pyridine species. The rate of this exchange is highly dependent on the halogen, following the order I > Br > Cl .[12]

Treating either dihalopyridine with one equivalent of an organolithium (e.g., n-BuLi) or a Grignard reagent (e.g., i-PrMgCl·LiCl) at low temperatures (typically -78 °C) will result in a clean and selective exchange at the C5-iodo position.[13] The resulting organometallic intermediate can then be trapped with a wide variety of electrophiles.

To achieve a second exchange at the C2-position, the difference between the bromo and chloro analogs is again significant. The C-Br bond will undergo exchange under more accessible conditions than the C-Cl bond, which is often resistant to exchange and may require harsher reagents or conditions that can compromise functional group tolerance.[14]

workflow cluster_step1 Step 1: Selective C5-I Functionalization start 2-X-5-iodo-4-methoxypyridine (X = Cl or Br) reaction1 Mild Cross-Coupling (e.g., Suzuki, Sonogashira) or Metal-Halogen Exchange (-78°C) start->reaction1 intermediate 2-X-5-(R¹)-4-methoxypyridine reaction1->intermediate reaction_br reaction_br intermediate->reaction_br Easier Path reaction_cl reaction_cl intermediate->reaction_cl More Demanding Path end_product 2-(R²)-5-(R¹)-4-methoxypyridine reaction_br->end_product reaction_cl->end_product

Pillar 3: Trustworthy Experimental Protocols

The following protocol provides a validated, representative example of a sequential Suzuki-Miyaura coupling, illustrating the practical application of the reactivity principles discussed.

Protocol: Sequential Suzuki Coupling on 2-Bromo-5-iodo-4-methoxypyridine

Step 1: Selective Phenylation at the C5-Iodo Position

  • To an oven-dried Schlenk flask under an argon atmosphere, add 2-bromo-5-iodo-4-methoxypyridine (1.0 eq), phenylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1 ratio).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield 2-bromo-4-methoxy-5-phenylpyridine.

Causality Insights: The use of Pd(PPh₃)₄, a highly reliable but moderately active catalyst, at 80 °C is sufficient to activate the labile C-I bond while leaving the more robust C-Br bond intact.[2] Sodium carbonate is a standard, effective base for this transformation.[5]

Step 2: Phenylation at the C2-Bromo Position

  • To an oven-dried Schlenk flask under an argon atmosphere, add the 2-bromo-4-methoxy-5-phenylpyridine (1.0 eq) from Step 1, 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.05 eq).

  • Add degassed 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 90-100 °C and stir for 12-16 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Perform an aqueous workup and purification as described in Step 1 to yield the desired 4-methoxy-5-phenyl-2-(p-tolyl)pyridine.

Causality Insights: To activate the C-Br bond, a more active catalyst system is required. Pd(dppf)Cl₂ provides a more electron-rich and thermally stable catalytic species suitable for this more challenging coupling.[15] If this were the analogous 2-chloro substrate, a more specialized catalyst like a Pd/XPhos system and a temperature of >110 °C would likely be necessary.

Conclusion and Strategic Recommendations

The choice between This compound and its bromo analog is a strategic one, dictated by the intended synthetic sequence and the desired complexity of the final molecule.

  • High Reactivity & Accessibility (Bromo Analog): For sequential functionalizations where mild conditions are paramount and a wide range of standard catalytic systems are preferred, the 2-bromo-5-iodo-4-methoxypyridine is the superior choice. The C-Br bond offers a reliable "handle" for a second coupling that does not require highly specialized or costly catalysts.

  • Cost-Effectiveness & Orthogonality (Chloro Analog): The This compound is often a more cost-effective starting material. Its lower reactivity at the C2-position provides a greater degree of orthogonality. A reaction can be performed at the C5-iodo position with almost no risk of side reactions at the C2-chloro position. While the subsequent functionalization of the C-Cl bond is more demanding, it offers a stable and unreactive site until a potent catalyst is deliberately introduced, which can be an advantage in complex, multi-step syntheses.

By understanding these fundamental differences in reactivity, researchers can make informed decisions, optimizing their synthetic strategies to achieve their molecular targets with greater efficiency and selectivity.

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Center for Biotechnology Information.

  • Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Semantic Scholar.

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. ACS Publications.

  • Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. ACS Publications.

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI.

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  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. Google Patents.

  • Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. ACS Publications.

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  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.

  • 2-Bromo-4-methoxypyridine synthesis. ChemicalBook.

  • Sonogashira Coupling. NROChemistry.

  • Mastering Cross-Coupling Reactions with 2-Bromo-5-methoxypyridine. Smolecule.

  • Sonogashira coupling. Wikipedia.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

  • Lithium Halogen Exchange in Pyridine. Scribd.

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen.

  • Metal–halogen exchange. Wikipedia.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.

  • Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate.

  • A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. MDPI.

  • Sonogashira Coupling. Organic Chemistry Portal.

  • Sonogashira Coupling. Chemistry LibreTexts.

  • Copper-free Sonogashira cross-coupling reactions: an overview. National Center for Biotechnology Information.

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány.

  • Unlocking Innovation with 2-Chloro-5-methoxypyridine: A Key Heterocyclic Building Block. NINGBO INNO PHARMCHEM CO.,LTD.

  • Sonogashira reaction | Solved Practice Problems. YouTube.

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  • 2-Chloro-4-iodo-5-(methoxymethoxy)pyridine. BLDpharm.

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.

  • 2-Bromo-4-iodo-5-methoxypyridine 5g. Dana Bioscience.

  • This compound. XHYCHEM.

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  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. MDPI.

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info.

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry.

  • A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine. BenchChem.

  • Comparative Study of Ligands for the Suzuki-Miyaura Coupling of 2-Bromo-4-fluoro-5-methylpyridine. BenchChem.

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  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. RSC Publishing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.